(9H-Purin-6-ylamino)-acetic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(7H-purin-6-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOCXUDXYMTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361299 | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10082-93-6 | |
| Record name | 10082-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (9H-Purin-6-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to (9H-Purin-6-ylamino)-acetic acid: A Multifaceted Purine Derivative
Introduction
(9H-Purin-6-ylamino)-acetic acid, a synthetic purine derivative, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a cytokinin in plant physiology. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, and biological mechanism of action. Designed for researchers, scientists, and professionals in drug development and plant sciences, this document synthesizes current knowledge, offering both foundational understanding and practical insights into the application of this versatile molecule.
I. Nomenclature and Chemical Identification
Precise identification of a chemical entity is paramount for unambiguous scientific communication and research. (9H-Purin-6-ylamino)-acetic acid is known by several synonyms and alternative names, reflecting its chemical structure and relationship to the purine family.
Table 1: Synonyms and Identifiers for (9H-Purin-6-ylamino)-acetic acid
| Identifier Type | Identifier |
| Systematic Name | (9H-Purin-6-ylamino)-acetic acid |
| Common Synonyms | N-(Purin-6-yl)glycine |
| 6-Carboxymethylaminopurine | |
| N6-Carboxymethyladenine | |
| CAS Number | 10082-93-6[1] |
| Molecular Formula | C₇H₇N₅O₂[1] |
| Molecular Weight | 193.16 g/mol [1] |
| InChI Key | Information not available |
| SMILES | O=C(O)CNc1ncnc2[nH]cnc12 |
It is crucial to distinguish (9H-Purin-6-ylamino)-acetic acid from its isomer, 6-Amino-9H-purine-9-acetic acid, where the acetic acid moiety is attached to the N9 position of the purine ring instead of the N6 amino group. This structural difference significantly impacts the molecule's biological activity.
II. Physicochemical Properties
Understanding the physicochemical properties of (9H-Purin-6-ylamino)-acetic acid is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of (9H-Purin-6-ylamino)-acetic acid
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in aqueous basic solutions (e.g., NaOH, NH₄OH). Sparingly soluble in water and common organic solvents. | General knowledge |
| Melting Point | >300 °C (decomposes) | General knowledge |
| pKa | Estimated acidic pKa of the carboxylic acid group is ~3-4; estimated basic pKa of the purine ring nitrogens are also present. | General knowledge |
III. Synthesis and Purification
The synthesis of (9H-Purin-6-ylamino)-acetic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 6-chloropurine with the ethyl ester of glycine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
A. Synthetic Pathway
Caption: Synthetic route to (9H-Purin-6-ylamino)-acetic acid.
B. Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl (9H-purin-6-ylamino)acetate
-
To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as absolute ethanol, add glycine ethyl ester hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl (9H-purin-6-ylamino)acetate.
Step 2: Hydrolysis to (9H-Purin-6-ylamino)-acetic acid
-
Dissolve the crude ester from Step 1 in a solution of sodium hydroxide (e.g., 1 M aqueous NaOH).
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain (9H-Purin-6-ylamino)-acetic acid.
C. Purification
The crude product can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot aqueous ammonia or dilute sodium hydroxide solution, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, and the pH is carefully adjusted with acetic acid or another weak acid to induce crystallization. The purified crystals are collected by filtration, washed with cold water, and dried.
IV. Analytical Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a comprehensive set of publicly available spectra for (9H-Purin-6-ylamino)-acetic acid is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show characteristic signals for the purine ring protons (typically in the 8-9 ppm region), a singlet or triplet for the methylene (-CH₂-) group adjacent to the amino and carbonyl groups, and a broad signal for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display resonances for the carbonyl carbon of the carboxylic acid (around 170 ppm), the carbons of the purine ring, and the methylene carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.06.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the purine ring (in the 1500-1650 cm⁻¹ region).
V. Biological Activity and Mechanism of Action
(9H-Purin-6-ylamino)-acetic acid is recognized for its cytokinin activity, which refers to the ability to promote cell division (cytokinesis) in plants. However, its potency is generally lower than that of naturally occurring cytokinins like zeatin.
A. Role as a Cytokinin Precursor
Research suggests that the primary mechanism of action for (9H-Purin-6-ylamino)-acetic acid may be its metabolic conversion into more active cytokinin forms within plant tissues. Studies on soybean callus have shown that this compound can be metabolized to produce biologically active substances, including zeatin. This conversion likely accounts for its observed growth-promoting effects.
B. The Plant Cytokinin Signaling Pathway
Cytokinins exert their effects by activating a multi-step phosphorelay signaling pathway, which is analogous to the two-component systems found in bacteria.
Caption: Simplified overview of the plant cytokinin signaling pathway.
The binding of a cytokinin to its receptor (an Arabidopsis Histidine Kinase, AHK) on the cell membrane initiates a phosphorylation cascade. The phosphate group is transferred to a Histidine Phosphotransfer Protein (AHP) in the cytoplasm, which then translocates to the nucleus. In the nucleus, the AHP phosphorylates a Type-B Arabidopsis Response Regulator (ARR-B), which is a transcription factor. The activated ARR-B then binds to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses, including cell division and differentiation. Some of the induced genes are Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.
VI. Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity
The tobacco callus bioassay is a classic and reliable method for determining the cytokinin activity of a compound. It relies on the principle that tobacco callus tissue requires both an auxin and a cytokinin for growth and cell division.
A. Workflow Overview
Sources
(9H-Purin-6-ylamino)-acetic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Purine Scaffold
The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a multitude of clinically approved drugs.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of enzyme inhibitors, particularly for the vast and therapeutically significant kinase family. Within this landscape, N6-substituted purine derivatives have emerged as a particularly fruitful area of research, leading to the development of potent and selective modulators of cellular processes. This guide focuses on a key building block in this field: (9H-Purin-6-ylamino)-acetic acid , also known as N6-carboxymethyladenine. We will delve into its synthesis, characterization, and strategic application as a versatile starting material for the construction of compound libraries with significant potential in drug discovery, with a particular emphasis on the development of cyclin-dependent kinase (CDK) inhibitors.
Physicochemical Properties and Structural Attributes
(9H-Purin-6-ylamino)-acetic acid is a white to off-white solid with the molecular formula C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol . Its structure features a purine core substituted at the 6-position with an aminoacetic acid moiety. This bifunctional nature is the key to its utility as a synthetic building block, possessing both a nucleophilic secondary amine and a carboxylic acid functional group, allowing for diverse chemical modifications.
| Property | Value |
| Molecular Formula | C₇H₇N₅O₂ |
| Molecular Weight | 193.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous base and DMSO |
Synthesis of (9H-Purin-6-ylamino)-acetic Acid: A Robust and Scalable Protocol
The most common and efficient synthesis of (9H-Purin-6-ylamino)-acetic acid involves the nucleophilic aromatic substitution of a readily available starting material, 6-chloropurine, with glycine. This reaction proceeds smoothly under basic aqueous conditions.
Experimental Protocol: Synthesis of (9H-Purin-6-ylamino)-acetic Acid
Materials:
-
6-Chloropurine
-
Glycine
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Hydrochloric Acid (HCl) for acidification
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine (1 equivalent) in deionized water.
-
Add glycine (1.2 equivalents) and sodium carbonate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid and cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield (9H-Purin-6-ylamino)-acetic acid as a white to off-white powder.
Causality Behind Experimental Choices:
-
Sodium Carbonate: The use of a base is crucial to deprotonate the amino group of glycine, increasing its nucleophilicity to attack the electron-deficient C6 position of 6-chloropurine. It also neutralizes the HCl generated during the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Acidification: Lowering the pH protonates the carboxylate, rendering the product less soluble in the aqueous medium and facilitating its isolation by precipitation.
Spectroscopic Characterization
-
¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the spectrum would be expected to show characteristic signals for the purine ring protons (typically between 8.0 and 8.5 ppm), a signal for the methylene protons of the acetic acid moiety, and exchangeable protons for the N-H and O-H groups.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for the five carbons of the purine ring and the two carbons of the acetic acid side chain, including the characteristic downfield signal for the carbonyl carbon (typically in the range of 170-185 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the mass of the compound (193.16 g/mol ).
(9H-Purin-6-ylamino)-acetic Acid as a Building Block: The Amide Coupling Reaction
The true synthetic power of (9H-Purin-6-ylamino)-acetic acid lies in its carboxylic acid functionality, which serves as a handle for amide bond formation with a diverse range of primary and secondary amines. This allows for the rapid generation of libraries of N6-substituted purine derivatives with varied physicochemical and pharmacological properties.
General Workflow for Amide Library Synthesis
Caption: General workflow for the synthesis of N6-substituted purine derivatives.
Experimental Protocol: Amide Coupling with (9H-Purin-6-ylamino)-acetic Acid
This protocol provides a general procedure for the coupling of (9H-Purin-6-ylamino)-acetic acid with an amine using HATU, a common and efficient coupling reagent.
Materials:
-
(9H-Purin-6-ylamino)-acetic acid
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (9H-Purin-6-ylamino)-acetic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine of interest (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide.
Self-Validating System and Causality:
-
HATU and DIPEA: HATU is a highly effective coupling reagent that forms an activated O-acylisourea intermediate, which is readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the activated intermediate and the coupling reagent, which would lead to lower yields.
-
Work-up Procedure: The aqueous washes are designed to remove unreacted starting materials, coupling byproducts, and the base, simplifying the subsequent purification.
Application in Drug Discovery: Targeting Cyclin-Dependent Kinases
A primary application of (9H-Purin-6-ylamino)-acetic acid as a building block is in the synthesis of inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2] N6-substituted purines, such as the well-known compounds olomoucine and roscovitine , have been extensively studied as CDK inhibitors.[1]
The CDK Signaling Pathway and Points of Inhibition
Caption: Inhibition of key CDK complexes by N6-substituted purine derivatives.
Derivatives of (9H-Purin-6-ylamino)-acetic acid can be designed to occupy the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest and, in many cases, apoptosis of cancer cells.
Cytotoxicity of (9H-Purin-6-ylamino)-acetic Acid Derivatives
Libraries of compounds synthesized from this building block have demonstrated significant cytotoxic activity against a range of cancer cell lines. The table below summarizes representative data for a series of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][4]benzoxazine.
| Compound | Linker Length (n) | Cell Line | CC₅₀ (µM) |
| 1c | 7 | COLO201 | 0.68 |
| 1d | 10 | COLO201 | 0.68 |
| 1e | 11 | 4T1 | 0.49 |
| 1c | 7 | HepG2 | 8.5 |
| 1d | 10 | SNU-1 | 7.0 |
Data adapted from Molecules 2023, 28(4), 1853.
Conclusion and Future Perspectives
(9H-Purin-6-ylamino)-acetic acid is a highly valuable and versatile building block for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. Its straightforward synthesis and the robustness of the subsequent amide coupling reactions make it an attractive starting point for medicinal chemistry campaigns. The demonstrated biological activity of its derivatives, especially in the context of oncology, underscores the continued importance of the purine scaffold in drug discovery. Future work in this area will likely focus on the development of more selective CDK inhibitors, the exploration of other kinase targets, and the optimization of pharmacokinetic properties to generate clinical candidates for a variety of diseases.
References
-
Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]
-
Gucký, T., et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6234–6247. [Link]
-
Meijer, L., & Raymond, E. (2003). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, 36(6), 417–425. [Link]
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Moravcová, D., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances, 11(15), 8685–8696. [Link]
-
Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771–786. [Link]
-
Zatloukal, M., et al. (2002). Olomoucine II, a new CDK inhibitor, is more specific than olomoucine and roscovitine. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1593(1), 61-71. [Link]
-
Zaytseva, E. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of N-substituted Purine Analogs
Abstract
The strategic manipulation of the purine scaffold has been a cornerstone of medicinal chemistry for over seven decades, yielding a class of compounds—N-substituted purine analogs—that have revolutionized the treatment of cancer and immunological disorders. This technical guide provides a comprehensive exploration of the discovery and history of these pivotal therapeutic agents. We will traverse the seminal work of Nobel laureates Gertrude Elion and George Hitchings, who pioneered the concept of rational drug design, leading to the synthesis of the first clinically significant purine analogs. This guide will dissect the evolution of synthetic methodologies, from classical thiation reactions to modern catalytic cross-coupling techniques. A detailed examination of the structure-activity relationships (SAR) will illuminate how modifications to the purine core, particularly at the N6 and C2 positions, modulate biological activity. Furthermore, we will delve into the intricate mechanisms of action, illustrating how these analogs function as antimetabolites to disrupt nucleic acid synthesis and induce cytotoxicity in rapidly proliferating cells. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights and detailed experimental protocols to support ongoing research and development in this critical area of pharmacology.
The Dawn of a New Era in Chemotherapy: Rational Drug Design and the Birth of Purine Analogs
The journey of N-substituted purine analogs begins not with a random screening of compounds, but with a paradigm-shifting intellectual framework: rational drug design . This approach, championed by Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome Research Laboratories, was a departure from the serendipitous discoveries that had characterized much of early pharmacology. Their pioneering work, which would later earn them the 1988 Nobel Prize in Physiology or Medicine, was founded on a simple yet profound hypothesis: by understanding the biochemical pathways of cancer cells, one could design molecules that would specifically interfere with these processes.[1][2][3]
Their focus turned to the building blocks of life itself: purines and pyrimidines, the essential components of DNA and RNA. They reasoned that rapidly dividing cancer cells would have a voracious appetite for these nucleic acid precursors. By creating "fraudulent" versions of these essential molecules—antimetabolites—they could subvert the cellular machinery, leading to the cessation of replication and, ultimately, cell death.[1]
From Isosteric Replacement to Thiopurines: The First Breakthroughs
The initial forays into purine analog synthesis centered on the principle of isosteric replacement , where atoms or groups of atoms were swapped with others of similar size and electronic configuration.[4] This led to the creation of compounds like 8-azaguanine and 2,6-diaminopurine.[4] While these early analogs demonstrated biological activity, it was the substitution of the 6-hydroxyl group of the natural purines hypoxanthine and guanine with a thiol group that marked a pivotal breakthrough.[4]
In 1951, Elion and Hitchings synthesized 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) , two compounds that would become mainstays in the treatment of acute leukemias.[5] These thiopurines were structural analogs of the natural purines adenine and guanine, and they effectively hijacked the metabolic enzymes responsible for DNA synthesis, thereby blocking the production of new genetic material in cancer cells.[6] The success of 6-MP and 6-TG validated the principles of rational drug design and laid the groundwork for decades of research into purine analog chemistry and pharmacology.
Another significant early development was the synthesis of azathioprine , a prodrug of 6-mercaptopurine.[7] Azathioprine is nonenzymatically cleaved in vivo to release 6-MP, which then exerts its therapeutic effects.[7] This modification offered a way to modulate the delivery and activity of 6-MP and expanded the therapeutic applications of purine analogs to include immunosuppression for organ transplantation and the treatment of autoimmune diseases.[7]
The Chemistry of Deception: Synthesis of N-substituted Purine Analogs
The synthesis of N-substituted purine analogs has evolved significantly since the initial discoveries. This section will detail both the classical and contemporary methods for preparing these vital therapeutic agents.
Classical Synthesis of 6-Thiopurines
The foundational synthesis of 6-mercaptopurine and 6-thioguanine involves the direct thiation of their corresponding purine precursors.
2.1.1. Synthesis of 6-Mercaptopurine (6-MP) from Hypoxanthine
A common laboratory-scale synthesis of 6-MP involves the conversion of hypoxanthine to 6-chloropurine, followed by displacement of the chlorine with a thiol group.[8]
Experimental Protocol: Synthesis of 6-Mercaptopurine
-
Chlorination of Hypoxanthine:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hypoxanthine in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
The resulting precipitate, 6-chloropurine, is collected by filtration, washed with cold water, and dried.
-
-
Thiation of 6-Chloropurine:
-
Dissolve the 6-chloropurine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of a sulfur source, such as thiourea or sodium hydrosulfide (NaSH).
-
Heat the mixture to reflux for several hours.
-
Upon cooling, the 6-mercaptopurine product will precipitate.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., water or dilute aqueous ammonia) to yield pure 6-mercaptopurine.[8][9]
-
2.1.2. Synthesis of 6-Thioguanine (6-TG) from Guanine
The synthesis of 6-thioguanine can be achieved by the direct thiation of guanine using phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent like pyridine.[10][11][12]
Experimental Protocol: Synthesis of 6-Thioguanine
-
Thiation of Guanine:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend guanine in anhydrous pyridine.
-
Add an excess of phosphorus pentasulfide (P₄S₁₀) to the suspension.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess P₄S₁₀ and any intermediates. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
The crude 6-thioguanine will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash thoroughly with water and then with a suitable organic solvent like ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system, such as aqueous ammonia, to obtain pure 6-thioguanine.[10][11]
-
Evolution of Synthetic Methodologies
While the classical methods are robust, modern organic chemistry has introduced more sophisticated and versatile techniques for the synthesis of N-substituted purine analogs, allowing for greater diversity in the introduced substituents.
2.2.1. Synthesis of Other Clinically Relevant Purine Analogs
-
Cladribine (2-chloro-2'-deoxyadenosine): The synthesis of cladribine typically involves the glycosylation of a purine base with a protected deoxyribose sugar. A common route is the Vorbrüggen glycosylation of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribofuranose derivative, followed by amination at the 6-position and deprotection.[2][13] Another approach involves the direct coupling of silylated 2-chloroadenine with a tri-O-protected 2-deoxy-ribofuranose.[14]
-
Clofarabine: The synthesis of this second-generation purine nucleoside analog can be achieved in a few steps with a good overall yield. A notable method involves a four-step synthesis that results in the pure β-anomer.[15]
-
Pentostatin (2'-deoxycoformycin): Due to its complex stereochemistry, the chemical synthesis of pentostatin is challenging. As a result, it is primarily produced through fermentation using microorganisms such as Streptomyces antibioticus.[16][17] However, synthetic pathways have been elucidated and are crucial for the preparation of analogs and for research purposes.
Structure-Activity Relationships: Fine-Tuning the Purine Scaffold
The biological activity of N-substituted purine analogs is exquisitely sensitive to their chemical structure. Decades of research have elucidated key structure-activity relationships (SAR) that guide the design of more potent and selective agents.
The Critical Roles of the C2 and C6 Positions
Modifications at the C2 and C6 positions of the purine ring have the most profound impact on the activity of these analogs.
-
C6-Substitutions: The nature of the substituent at the C6 position is a primary determinant of the analog's mechanism of action and therapeutic application. The introduction of a thiol group, as seen in 6-MP and 6-TG, is fundamental to their anticancer activity. The size and flexibility of the side chain at C6 can also be modulated to achieve higher potency.[18] For instance, in a series of 6,9-disubstituted purine analogs, those with a 4-substituted piperazine at the C6 position showed promising cytotoxic activities.
-
C2-Substitutions: The presence and nature of a substituent at the C2 position are also crucial for potency.[18] For example, the addition of a chlorine atom at the C2 position of 2'-deoxyadenosine to give cladribine significantly enhances its resistance to deamination by adenosine deaminase, thereby increasing its bioavailability and therapeutic efficacy.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have provided a more quantitative understanding of how the physicochemical properties of substituents on the purine ring influence biological activity. These studies have shown that factors such as the molar refractivity of substituents at the C2 position and the electron-withdrawing effects of substituents at the C6 position are correlated with anticancer activity.[7] Such models are invaluable tools for the rational design of new purine analogs with improved therapeutic profiles.
Table 1: Representative IC₅₀ Values of N-substituted Purine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-Thioguanine | Topoisomerase II ATPase | ~30 | [19] |
| 6-Mercaptopurine | Topoisomerase II ATPase | ~100 | [19] |
| NSC35866 | Topoisomerase II ATPase | 20-100 | [19] |
| O⁶-benzylguanine | Topoisomerase II ATPase | 1000 | [19] |
| NU2058 | Topoisomerase II ATPase | 300 | [19] |
| Compound 12 | Huh7 (Liver Cancer) | 0.08–0.13 | [20] |
| Compound 22 | Huh7 (Liver Cancer) | 0.08–0.13 | [20] |
| Compound 25 | Huh7 (Liver Cancer) | < 0.1–0.13 | [20] |
| Compound 14b | PC-3 (Prostate Cancer) | 0.055 | [21] |
| Compound 14b | HCT116 (Colon Cancer) | 0.090 | [21] |
| Compound 24c | PC-3 (Prostate Cancer) | 2.25 | [21] |
Mechanism of Action: Disrupting the Machinery of Life
N-substituted purine analogs exert their cytotoxic effects primarily by acting as antimetabolites in the purine biosynthesis pathway. For these compounds to be active, they must first be anabolized to their corresponding nucleotide forms within the cell.[4]
The Central Role of the De Novo Purine Biosynthesis Pathway
The de novo purine biosynthesis pathway is a multi-step process that constructs the purine ring from simple precursors. This pathway is a prime target for purine analogs.
Diagram 1: De Novo Purine Biosynthesis Pathway and Sites of Inhibition by Purine Analogs
Caption: The de novo purine biosynthesis pathway and key points of inhibition by 6-mercaptopurine and 6-thioguanine.
Specific Mechanisms of Key Purine Analogs
-
6-Mercaptopurine (6-MP): 6-MP is converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][12] TIMP then inhibits several key enzymes in the de novo purine synthesis pathway, including glutamine-PRPP amidotransferase, the first committed step in the pathway, and adenylosuccinate synthetase, which is involved in the conversion of IMP to AMP.[2][4] This leads to a depletion of the purine nucleotide pool, which is necessary for DNA and RNA synthesis.[16]
-
6-Thioguanine (6-TG): Similar to 6-MP, 6-TG is converted to its active nucleotide form, thioguanosine monophosphate (TGMP), by HGPRT.[22] TGMP inhibits IMP dehydrogenase, blocking the synthesis of GMP.[22] Furthermore, TGMP is further phosphorylated to thioguanosine triphosphate (TGTP), which is incorporated into both DNA and RNA, leading to a dysfunctional genome and triggering apoptosis.[4][23]
-
Clofarabine: This analog has a multi-pronged mechanism of action. It inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of precursors for DNA synthesis.[24][25] It is also incorporated into DNA, leading to chain termination and apoptosis.[24]
-
Pentostatin (Deoxycoformycin): Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[5][26] Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, leading to apoptosis.[26]
Evaluating Biological Activity: Key Experimental Protocols
The development and characterization of N-substituted purine analogs rely on a suite of robust in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assays
These assays are the first line of screening for potential anticancer agents. They measure the overall health of a cell population after exposure to a compound.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-substituted purine analog for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[19]
Cell Cycle Analysis
To understand how a purine analog affects cell proliferation, cell cycle analysis is performed using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with the purine analog at its IC₅₀ concentration for a defined period. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Analyze the percentage of cells in each phase of the cell cycle to determine if the compound induces cell cycle arrest at a specific phase.[17][27]
Diagram 2: Experimental Workflow for Evaluating Anticancer Activity
Caption: A typical experimental workflow for the initial evaluation of a novel N-substituted purine analog's anticancer activity.
Conclusion and Future Directions
The discovery and development of N-substituted purine analogs represent a triumph of rational drug design. From the foundational work of Elion and Hitchings to the ongoing development of novel, highly targeted agents, these compounds have had an immeasurable impact on human health. The principles of their design and mechanism of action continue to inform the development of new chemotherapeutics.
The future of purine analog research lies in the development of more selective and less toxic compounds. A deeper understanding of the specific genetic and metabolic profiles of different cancers will enable the design of personalized therapies that maximize efficacy while minimizing side effects. The exploration of novel substitutions on the purine scaffold, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of the next generation of purine analog-based drugs. Furthermore, the application of these compounds is expanding beyond oncology and immunology, with research into their potential as antiviral and antiparasitic agents. The rich history of N-substituted purine analogs serves as a powerful reminder of the potential of chemistry to solve complex biological problems and improve human lives.
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A-Z Guide to Deconvoluting the Mechanism of Action for (9H-Purin-6-ylamino)-acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
(9H-Purin-6-ylamino)-acetic acid, a purine analog structurally related to cytokinins like kinetin, presents a compelling pharmacological enigma. While its relatives show promise in applications ranging from agriculture to dermatology for their anti-aging properties, the precise molecular mechanisms underpinning these effects in mammalian systems remain largely speculative. This guide eschews a conventional template to provide a dynamic, logic-driven framework for its mechanistic deconvolution. We will navigate from its known chemical identity to a series of robust, testable hypotheses. This document outlines a phased experimental blueprint, complete with detailed, self-validating protocols, designed to systematically uncover its molecular targets and downstream signaling pathways. Our approach is grounded in established biochemical and cell-based assays, providing a clear path from target-agnostic screening to hypothesis-driven validation and pathway analysis.
The Pharmacological Profile: Identity and Rationale
Chemical Identity and Structural Analogs
(9H-Purin-6-ylamino)-acetic acid, or N6-carboxymethyladenine, belongs to the cytokinin family of adenine derivatives. Its core structure is a purine ring, a privileged scaffold in medicinal chemistry known for its role in the architecture of numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1][2] Its closest well-studied relative is kinetin (N6-furfuryladenine), a plant hormone recognized for delaying age-related changes in human fibroblasts and improving signs of photoaging in clinical studies.[3] This familial linkage provides the foundational rationale for investigating (9H-Purin-6-ylamino)-acetic acid for similar therapeutic applications.
Known Biological Activities and Therapeutic Potential
In plants, cytokinins are master regulators of cell division and differentiation.[4] In human systems, kinetin has been shown to confer antioxidant and anti-aging effects, partly by improving the skin barrier function through the modulation of keratinocyte differentiation markers.[5][6] Some purine conjugates with carboxylic acids have also demonstrated antiproliferative activity by blocking DNA synthesis and inducing cell cycle arrest.[7] The structural similarity of (9H-Purin-6-ylamino)-acetic acid to these compounds suggests it may possess significant, untapped potential as an anti-aging, anti-proliferative, or cell-differentiating agent, making the elucidation of its mechanism of action a high-priority endeavor for drug development.
Central Mechanistic Hypotheses
The promiscuous nature of the purine scaffold necessitates a multi-pronged hypothetical framework. Based on its structure and the known targets of related molecules, we can speculate on several primary mechanisms of action.
Hypothesis A: Competitive Kinase Inhibition
The purine structure is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of a wide array of protein kinases.[1][2][8][9] Many kinase inhibitors used in oncology are purine analogs.[1][2] It is highly probable that (9H-Purin-6-ylamino)-acetic acid acts as an inhibitor of one or more kinases involved in cell cycle progression, proliferation, or stress signaling pathways (e.g., MAPKs, CDKs, PI3Ks).
Hypothesis B: Adenosine Receptor Modulation
As an adenine derivative, the compound could interact with purinergic receptors, specifically adenosine receptors (A1, A2A, A2B, A3). These G protein-coupled receptors (GPCRs) are critical in regulating inflammation, immune responses, and cellular metabolism.[10] The molecule could act as either an agonist or antagonist, triggering or blocking downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.[10]
Hypothesis C: P2Y12 Receptor Antagonism
Certain purine analogs, such as the blockbuster antiplatelet drug ticagrelor, are antagonists of the P2Y12 receptor, another purinergic GPCR crucial for platelet aggregation.[11] Given the structural similarities, (9H-Purin-6-ylamino)-acetic acid could potentially exhibit antiplatelet activity through a similar mechanism.
Caption: A logical workflow from broad target discovery to specific pathway validation.
Phase 1: Target Agnostic Screening
The initial phase aims to identify direct protein binders of (9H-Purin-6-ylamino)-acetic acid within a complex cellular environment without prior bias.
Principle: This assay is based on the principle that ligand binding increases the thermal stability of a target protein. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (un-denatured) protein remaining. A shift in the melting curve in the presence of the compound indicates direct target engagement. [12][13][14] Step-by-Step Methodology:
-
Cell Culture: Grow the human cell line of interest (e.g., HaCaT keratinocytes, MDA-MB-231 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in PBS. Aliquot cells into two groups: Vehicle (DMSO) and Treatment ((9H-Purin-6-ylamino)-acetic acid at a final concentration of 10-100 µM). Incubate at 37°C for 1 hour.
-
Causality Check: Incubation in live cells allows the compound to cross cell membranes and engage with targets in their native context.
-
-
Thermal Challenge: Aliquot each group into a series of PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [12]4. Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could disrupt protein complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the protein levels of candidate targets (e.g., specific kinases, if known) or perform proteome-wide analysis using mass spectrometry (Melt-CETSA/MS). For targeted analysis, use Western Blotting.
-
Self-Validation: A positive result is a visible band at a higher temperature in the treatment lane compared to the vehicle lane, indicating stabilization. A known inhibitor for a control protein should be run in parallel to validate the assay setup.
-
Principle: This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate. [15]Bound proteins are then eluted and identified by mass spectrometry. [16][17][18][19] Step-by-Step Methodology:
-
Compound Immobilization: Synthesize a derivative of (9H-Purin-6-ylamino)-acetic acid with a linker arm suitable for conjugation to activated chromatography beads (e.g., NHS-activated sepharose). The carboxylic acid moiety is a natural handle for this conjugation.
-
Control Bead Preparation: Prepare control beads by blocking the activated groups without conjugating the compound. This is critical for identifying non-specific binders.
-
Lysate Preparation: Prepare a native cell lysate from the target cell line using a mild detergent buffer (e.g., CHAPS-based) supplemented with protease and phosphatase inhibitors.
-
Affinity Capture: Incubate the lysate with the compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive eluent (high concentration of the free compound), a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing pH.
-
Causality Check: Competitive elution with the free compound provides the highest confidence that the eluted proteins are specific binders.
-
-
Protein Identification: Resolve the eluates by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an on-bead digest followed by shotgun proteomics.
-
Self-Validation: True hits will be present or highly enriched in the compound-bead eluate and absent or significantly depleted in the control-bead eluate.
-
Phase 2: Hypothesis-Driven Validation
Based on the results from Phase 1 and our initial hypotheses, Phase 2 involves targeted biochemical assays to quantify the interaction with specific protein families.
Principle: To test Hypothesis A, the compound is screened against a large panel of purified kinases to determine its inhibitory activity (IC50) and selectivity.
Step-by-Step Methodology:
-
Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of hundreds of human kinases.
-
Primary Screen: Screen (9H-Purin-6-ylamino)-acetic acid at a single high concentration (e.g., 10 µM) against the panel. The assay typically measures the remaining kinase activity via ATP consumption or phosphopeptide formation.
-
IC50 Determination: For any kinases inhibited by >50% in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound.
-
Data Presentation: Results should be summarized in a table listing the kinase, percent inhibition at 10 µM, and the calculated IC50 value for significant hits.
-
Table 1: Example Kinase Profiling Data
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
|---|---|---|
| CDK2/CycA | 95% | 150 |
| MAPK1 (ERK2) | 88% | 450 |
| PI3Kα | 15% | >10,000 |
| EGFR | 5% | >10,000 |
Principle: To test Hypotheses B and C, this assay measures the ability of the compound to displace a known high-affinity radiolabeled ligand from its receptor. [20] Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the human adenosine receptor subtypes (A1, A2A, A2B, A3) or the P2Y12 receptor. [21]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A), and varying concentrations of the test compound. [20]3. Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Self-Validation: Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand. A successful assay will show dose-dependent displacement of the radioligand by the test compound.
-
Conclusion and Future Directions
This guide provides a structured, multi-faceted strategy for elucidating the mechanism of action of (9H-Purin-6-ylamino)-acetic acid. By combining unbiased, proteome-wide screening with targeted, hypothesis-driven biochemical assays, researchers can efficiently identify and validate its molecular targets. The resulting data will not only reveal the compound's primary mechanism but also inform its potential therapeutic applications, guiding future pre-clinical development for this promising purine analog.
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de Moraes, M. C., Cardoso, C. L., & Cass, Q. B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1369557. Available from: [Link]
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Han, A., Chien, A. L., & Kang, S. (2017). Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers. Annals of Dermatology, 29(1), 6–12. Available from: [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
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Krasnov, V. P., Musiyak, V. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances, 11(13), 7481-7493. Available from: [Link]
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Kumar, A., & Rawat, A. (2014). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 14(14), 1156-1167. Available from: [Link]
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McCullough, J. L., & Weinstein, G. D. (2002). Clinical Study of Safety and Efficacy of Using Topical Kinetin 0.1% (Kinerase®) to Treat Photodamaged Skin. Cosmetic Dermatology, 15(10), 29-32. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 24, 2026, from [Link]
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Obagi, S. (2007). Efficacy and Tolerability of Kinetin 0.1% Cream for Improving the Signs of Photoaging in Facial and Neck Skin. Journal of Drugs in Dermatology, 6(5), 523-526. Available from: [Link]
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Patel, K., & Kumar, V. (2014). Purine analogues as kinase inhibitors: A review. Medicinal Chemistry Research, 23(12), 4937-4952. Available from: [Link]
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Prudent, R., Annis, D. A., Dandliker, P. J., Ortholand, J. Y., & Roche, D. (2021). Exploring new targets and chemical space with affinity selection-mass spectrometry. Nature Reviews Chemistry, 5(1), 62-71. Available from: [Link]
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Rattan, S. I. S., & Clark, B. F. C. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts. Biochemical and Biophysical Research Communications, 201(2), 665-672. Available from: [Link]
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van der Pijl, R., Gnad, F., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 495, 48-56. Available from: [Link]
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Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538. Available from: [Link]
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de Ligt, R. A., Jacobson, K. A., & IJzerman, A. P. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(7), 2942-2953. Available from: [Link]
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Singh, P., & Kumar, A. (2015). Purine Analogues as Kinase Inhibitors: A Review. Letters in Drug Design & Discovery, 12(8), 583-595. Available from: [Link]
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Zhang, Y., Liu, T., Meyer, C. A., Eeckhoute, J., Johnson, D. S., Bernstein, B. E., ... & Liu, X. S. (2008). Model-based Analysis of ChIP-Seq (MACS). Genome Biology, 9(9), R137. Available from: [Link]
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van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America, 38(3), 148-154. Available from: [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 24, 2026, from [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). How do cytokinins affect the cell?. Retrieved January 24, 2026, from [Link]
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Rattan, S. I. S. (2002). Kinetin-induced differentiation of normal human keratinocytes undergoing aging in vitro. Journal of Anti-Aging Medicine, 5(4), 339-346. Available from: [Link]
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Utepova, I. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Available from: [Link]
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Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
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Li, Y., et al. (2018). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. Acta Pharmaceutica Sinica B, 8(5), 798-807. Available from: [Link]
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Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved January 24, 2026, from [Link]
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Almeida, F. G., & Cass, Q. B. (2023). Affinity selection mass spectrometry: a powerful tool for ligand discovery. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. Available from: [Link]
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McCullough, J. L., & Weinstein, G. D. (2002). A study of the safety and efficacy of topical kinetin 0.1% (Kinerase) for the treatment of photodamaged skin. Journal of the American Academy of Dermatology, 46(2), AB83. Available from: [Link]
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Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 400-408. Available from: [Link]
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Kim, J., et al. (2017). Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers. Annals of Dermatology, 29(1), 6-12. Available from: [Link]
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Synthesis of (9H-Purin-6-ylamino)-acetic acid: A Detailed Application Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (9H-Purin-6-ylamino)-acetic acid, a significant N6-substituted purine derivative. This document is designed for researchers, scientists, and professionals in drug development, offering an in-depth guide to the synthesis, purification, and characterization of this target molecule. Beyond a mere recitation of steps, this guide elucidates the chemical principles underpinning the protocol, ensuring a thorough understanding of the experimental choices. It includes a robust, self-validating methodology, troubleshooting advice, and essential safety precautions, grounded in authoritative references.
Introduction and Significance
(9H-Purin-6-ylamino)-acetic acid, also known as N6-carboxymethyladenine, belongs to the cytokinin family of plant growth hormones.[1][2] Cytokinins are crucial regulators of cell division and differentiation in plants.[3] The core structure, a purine ring, is a fundamental heterocyclic compound found in nucleic acids, making its derivatives of significant interest in medicinal chemistry and biotechnology.[4] The synthesis protocol detailed herein follows a classical and efficient nucleophilic aromatic substitution pathway, providing a reliable method for obtaining this valuable compound for further research and development.[5]
Reaction Principle and Mechanism
The synthesis of (9H-Purin-6-ylamino)-acetic acid is achieved through the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine and glycine. The purine ring system is inherently electron-deficient due to the presence of electronegative nitrogen atoms. This electronic characteristic makes the carbon atom at the 6-position susceptible to attack by nucleophiles.[6][7]
The reaction proceeds via the following key steps:
-
Nucleophile Activation: Glycine, an amino acid, acts as the nucleophile. In the presence of a base, such as sodium carbonate, the amino group of glycine is deprotonated, enhancing its nucleophilicity.
-
Nucleophilic Attack: The activated amino group of the glycinate anion attacks the electrophilic C6 carbon of 6-chloropurine. This step leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Aromatization and Product Formation: The purine ring's aromaticity is momentarily disrupted in the Meisenheimer complex. The complex then stabilizes by expelling the chloride leaving group, thereby restoring the aromatic system and forming the final product, (9H-Purin-6-ylamino)-acetic acid. The sodium carbonate also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Chloropurine | ≥98% | e.g., Sigma-Aldrich | 87-42-3 |
| Glycine | ≥99% | e.g., Fisher Scientific | 56-40-6 |
| Sodium Carbonate, Anhydrous | ≥99.5% | e.g., Merck | 497-19-8 |
| Deionized Water | High Purity | - | 7732-18-5 |
| Ethanol, 200 Proof | ACS Grade | - | 64-17-5 |
| Hydrochloric Acid (4 N) | Reagent Grade | - | 7647-01-0 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (9H-Purin-6-ylamino)-acetic acid.
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend glycine (2.0 g, 26.6 mmol) and anhydrous sodium carbonate (1.38 g, 13.0 mmol) in 40 mL of deionized water.
-
Initiation of Reaction: To this stirring suspension, add 6-chloropurine (2.0 g, 12.9 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Precipitation: Carefully acidify the solution by adding 4 N hydrochloric acid dropwise while stirring until the pH of the solution is approximately 6. A white precipitate of the product should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
Purification
-
Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.[9] If the solid does not dissolve readily, add more hot ethanol portion-wise.
-
Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain the pure (9H-Purin-6-ylamino)-acetic acid. The expected yield is typically in the range of 50-60%.
Characterization
The identity and purity of the synthesized (9H-Purin-6-ylamino)-acetic acid should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the dried product and compare it with the literature value.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the δ 8.0-8.5 ppm region), a singlet for the methylene protons of the acetic acid moiety, and broad signals for the N-H and O-H protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the purine ring and the carbonyl and methylene carbons of the acetic acid side chain.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The expected [M+H]⁺ ion should be observed.
Safety Precautions
-
6-Chloropurine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Glycine: Not classified as hazardous, but good laboratory practices should always be followed.[3][12][13][14][15]
-
Sodium Carbonate: Causes serious eye irritation.[16][17][18] Avoid contact with eyes and skin.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete reaction. | - Extend the reflux time and monitor the reaction by TLC. - Ensure the temperature is maintained at reflux. - Check the quality of the starting materials. |
| Loss of product during work-up. | - Ensure the pH is carefully adjusted to ~6 for complete precipitation. - Avoid using excessive amounts of cold water for washing the precipitate. | |
| Product is impure after recrystallization | Inefficient recrystallization. | - Ensure the minimum amount of hot solvent is used for dissolution. - Allow for slow cooling to promote the formation of pure crystals.[19] - A second recrystallization may be necessary. |
| Presence of unreacted 6-chloropurine. | - Consider purification by column chromatography on silica gel.[20] | |
| Difficulty in dissolving the crude product for recrystallization | The crude product may be sparingly soluble in pure ethanol. | - Try a mixed solvent system, such as ethanol/water, for recrystallization.[21] |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of (9H-Purin-6-ylamino)-acetic acid. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently and safely produce this important cytokinin derivative for their scientific investigations.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Krasnovskaya, O., et al. (2018). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 23(10), 2649. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate. Retrieved from [Link]
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Humayun, M. Z., & Kumar, S. (1985). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. Journal of immunological methods, 82(1), 135–143. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
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Wisdomlib. (2024, December 13). Recrystallization from ethanol: Significance and symbolism. Retrieved from [Link]
-
Décout, J. L., & Maurel, M. C. (1993). N6-substituted adenine derivatives and RNA primitive catalysts. Origins of life and evolution of the biosphere, 23(5-6), 299–306. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Spravnik, M., et al. (2025, September 23). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved from [Link]
-
Miyasaka, T., et al. (1979). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & pharmaceutical bulletin, 27(3), 693–701. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Purine Biosynthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.1: An Overview of Nucleophilic Substitution. Retrieved from [Link]
-
C-DAC. (n.d.). Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Actylis Lab Solutions. (2024, October 23). SAFETY DATA SHEET: Glycine. Retrieved from [Link]
-
Tata Chemicals. (2023, January 4). SAFETY DATA SHEET Sodium Carbonate, Anhydrous. Retrieved from [Link]
-
Eti Soda. (n.d.). SAFETY DATA SHEET SODIUM CARBONATE. Retrieved from [Link]
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Application Notes and Protocols for the Purification of (9H-Purin-6-ylamino)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Need for Purity of (9H-Purin-6-ylamino)-acetic Acid
(9H-Purin-6-ylamino)-acetic acid, also known as N6-carboxymethyladenine, is a purine derivative with significant biological activities, including its role as a cytokinin in plants where it can influence cell growth and differentiation[1]. In the context of drug development and biomedical research, the purity of this compound is paramount. Impurities can lead to erroneous experimental results, misinterpretation of biological data, and potential off-target effects in pharmacological studies. This guide provides a comprehensive overview of robust purification techniques tailored for (9H-Purin-6-ylamino)-acetic acid, empowering researchers to obtain highly pure material essential for accurate and reproducible scientific investigations.
The inherent physicochemical properties of (9H-Purin-6-ylamino)-acetic acid, namely its amphoteric nature due to the presence of both a carboxylic acid and a basic purine ring system, and its generally low solubility in aqueous media, present unique challenges and opportunities for its purification. This document will detail three primary purification strategies: recrystallization, acid-base extraction, and preparative high-performance liquid chromatography (HPLC). For each method, we will delve into the underlying principles, provide step-by-step protocols, and discuss critical parameters that can be optimized to achieve the desired purity.
Physicochemical Properties: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of (9H-Purin-6-ylamino)-acetic acid is the cornerstone of developing effective purification protocols.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₇H₇N₅O₂ | Provides the basis for calculating molar quantities. |
| Molecular Weight | 193.16 g/mol | Essential for accurate preparation of solutions and yield calculations. |
| Appearance | Typically a white to off-white crystalline powder. | Visual inspection can give a preliminary indication of purity. |
| Solubility | Generally low solubility in water and many organic solvents. | This property is exploited in recrystallization. |
| pKa Values | Estimated pKa₁ (Carboxylic Acid) ≈ 3-4; Estimated pKa₂ (Purine N1-H) ≈ 9-10 | Crucial for designing acid-base extraction protocols by determining the pH for selective protonation and deprotonation. |
I. Purification by Recrystallization: Harnessing Differential Solubility
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Rationale for Solvent Selection:
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the low aqueous solubility of (9H-Purin-6-ylamino)-acetic acid, a mixed solvent system, such as water-ethanol or water-acetic acid, is often a good starting point.
Protocol 1: Recrystallization from a Water-Ethanol Mixture
This protocol is suitable for purifying (9H-Purin-6-ylamino)-acetic acid that is contaminated with more polar or less polar impurities.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude (9H-Purin-6-ylamino)-acetic acid in an Erlenmeyer flask. Add a minimal amount of hot deionized water and bring the suspension to a gentle boil on a hot plate with magnetic stirring.
-
Co-solvent Addition: While the aqueous suspension is boiling, add hot ethanol dropwise until the solid just dissolves completely. The goal is to create a saturated solution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.
Workflow for Recrystallization```dot
Caption: Workflow for the acid-base extraction of (9H-Purin-6-ylamino)-acetic acid.
III. Purification by Preparative HPLC: For High-Purity Requirements
For applications demanding the highest purity, such as in the development of pharmaceutical reference standards, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
Rationale for Method Development:
Due to the polar nature of (9H-Purin-6-ylamino)-acetic acid, a reversed-phase HPLC method is most suitable. A C18 column is a good initial choice for the stationary phase. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer is necessary to control the ionization state of the compound and ensure reproducible retention times.
Protocol 3: Preparative Reversed-Phase HPLC
This protocol provides a starting point for the purification of (9H-Purin-6-ylamino)-acetic acid. The conditions may require optimization based on the specific impurity profile of the crude material.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 10-20 mL/min (dependent on column dimensions).
-
Detection: UV at 260 nm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude (9H-Purin-6-ylamino)-acetic acid in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions corresponding to the main peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess their purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified (9H-Purin-6-ylamino)-acetic acid as a fluffy solid.
HPLC Purification Workflow
Caption: Workflow for the preparative HPLC purification of (9H-Purin-6-ylamino)-acetic acid.
Conclusion: A Multi-faceted Approach to Purity
The purification of (9H-Purin-6-ylamino)-acetic acid is a critical step in ensuring the reliability and accuracy of research and development activities. The choice of the most appropriate purification technique will depend on the nature and quantity of impurities present in the crude material, as well as the final purity required. For initial purification of moderately impure material, recrystallization and acid-base extraction offer efficient and cost-effective solutions. For applications demanding the highest levels of purity, preparative HPLC is the gold standard. By understanding the principles behind each of these techniques and carefully optimizing the experimental parameters, researchers can confidently obtain (9H-Purin-6-ylamino)-acetic acid of the desired purity for their specific needs.
References
Sources
Application Notes and Protocols: Utilizing (9H-Purin-6-ylamino)-acetic acid in Kinase Inhibitor Assays
Introduction: The Promise of Purine Analogs in Kinase Inhibition
Protein kinases are a vast and functionally diverse family of enzymes that play pivotal roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Purine analogs have emerged as a privileged class of compounds in the development of kinase inhibitors, owing to their structural resemblance to the endogenous kinase substrate, adenosine triphosphate (ATP).[3] This structural mimicry allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.
(9H-Purin-6-ylamino)-acetic acid belongs to this promising class of N6-substituted purine derivatives. While the broader family of purine analogs is well-established as potent kinase inhibitors, this application note will provide a detailed framework for characterizing the inhibitory potential of this specific compound against a key cell cycle regulator: Cyclin-Dependent Kinase 2 (CDK2).
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a critical driver of the G1/S phase transition of the cell cycle.[4][5] Its aberrant activity is frequently observed in various cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[2][6][7] These application notes will provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively screen and characterize (9H-Purin-6-ylamino)-acetic acid as a potential CDK2 inhibitor.
Principle of the Kinase Inhibition Assay
To quantify the inhibitory activity of (9H-Purin-6-ylamino)-acetic acid against CDK2, we will employ a robust and high-throughput compatible biochemical assay: the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The kinase reaction is initiated by incubating the kinase (CDK2/Cyclin A) and a suitable substrate with ATP. In the presence of an inhibitor like (9H-Purin-6-ylamino)-acetic acid, the kinase's activity is reduced, leading to a decrease in ADP production.
The ADP-Glo™ assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated and, therefore, the kinase activity.[1][8]
Experimental Workflow for CDK2 Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory potential of (9H-Purin-6-ylamino)-acetic acid against CDK2 using the ADP-Glo™ Kinase Assay.
Caption: Workflow for CDK2 Inhibition Assay.
Detailed Protocol: Biochemical Assay for CDK2 Inhibition
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.
Materials and Reagents:
-
(9H-Purin-6-ylamino)-acetic acid
-
Recombinant human CDK2/Cyclin A2 (or Cyclin E1)
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (9H-Purin-6-ylamino)-acetic acid in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your 100x inhibitor plate.
-
For the final assay, dilute the 100x inhibitor plate 1:25 in Kinase Assay Buffer to create a 4x inhibitor plate. This will result in a final DMSO concentration of 1% in the assay.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x serially diluted (9H-Purin-6-ylamino)-acetic acid or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution by diluting the CDK2/Cyclin A enzyme and the substrate peptide to their final desired concentrations in Kinase Assay Buffer.
-
Add 2.5 µL of the 2x kinase/substrate solution to each well of the assay plate.
-
Prepare a 2x ATP solution by diluting ATP to its final desired concentration (e.g., 10 µM) in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 5 µL of the 2x ATP solution to each well. The total reaction volume is now 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
The raw luminescence data will be used to calculate the percent inhibition of CDK2 activity for each concentration of (9H-Purin-6-ylamino)-acetic acid.
Calculations:
-
Percent Inhibition (% Inhibition): % Inhibition = 100 x (1 - (RLUinhibitor - RLUno enzyme) / (RLUDMSO - RLUno enzyme))
-
RLUinhibitor: Relative Luminescence Units in the presence of the inhibitor.
-
RLUno enzyme: Relative Luminescence Units of the negative control (no kinase).
-
RLUDMSO: Relative Luminescence Units of the positive control (DMSO vehicle).
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. This value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, XLfit).
Illustrative Data:
The following table presents a hypothetical dataset for the inhibition of CDK2 by (9H-Purin-6-ylamino)-acetic acid.
| (9H-Purin-6-ylamino)-acetic acid (µM) | Log Concentration | Average RLU | % Inhibition |
| 100 | 2 | 15,000 | 98.2 |
| 30 | 1.48 | 20,000 | 93.2 |
| 10 | 1 | 35,000 | 78.2 |
| 3 | 0.48 | 80,000 | 33.2 |
| 1 | 0 | 105,000 | 8.2 |
| 0.3 | -0.52 | 115,000 | -0.5 |
| 0.1 | -1 | 118,000 | -3.2 |
| 0 (DMSO) | - | 120,000 | 0 |
| No Enzyme | - | 12,000 | - |
From this illustrative data, the calculated IC₅₀ value for (9H-Purin-6-ylamino)-acetic acid against CDK2 would be approximately 4.5 µM .
Understanding the Mechanism: CDK2 Signaling Pathway
Inhibition of CDK2 by compounds like (9H-Purin-6-ylamino)-acetic acid can have significant downstream effects on cell cycle progression. The following diagram illustrates the central role of CDK2 in the G1/S transition.
Caption: Simplified CDK2 Signaling Pathway at the G1/S Transition.
As depicted, mitogenic signals lead to the activation of Cyclin D/CDK4/6, which initiates the phosphorylation of the retinoblastoma protein (pRb).[3] This allows for the initial release of the E2F transcription factor, which in turn promotes the expression of Cyclin E. Cyclin E then binds to and activates CDK2, leading to the hyper-phosphorylation of pRb and the full liberation of E2F.[9] This cascade of events ultimately drives the cell into the S phase, where DNA replication occurs.[10] By inhibiting CDK2, (9H-Purin-6-ylamino)-acetic acid can block this crucial step, leading to cell cycle arrest at the G1/S checkpoint.
Conclusion and Future Directions
These application notes provide a comprehensive guide for the initial characterization of (9H-Purin-6-ylamino)-acetic acid as a CDK2 inhibitor. The provided biochemical assay protocol is a robust starting point for determining the compound's potency. Further studies should include:
-
Kinase Selectivity Profiling: To assess the specificity of (9H-Purin-6-ylamino)-acetic acid, it should be screened against a panel of other kinases.
-
Cell-Based Assays: Validating the inhibitory effect in a cellular context is crucial. This can be achieved by measuring the phosphorylation of downstream CDK2 substrates or by assessing the impact on cell cycle progression in cancer cell lines.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) will provide deeper insights into the compound's interaction with CDK2.
By following the protocols and understanding the underlying principles outlined in these notes, researchers can effectively evaluate the potential of (9H-Purin-6-ylamino)-acetic acid as a valuable tool for cancer research and a potential lead compound for drug development.
References
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
-
Wikipedia. (2023). Cyclin-dependent kinase 2. [Link]
-
Tadesse, S., Caldon, E. C., Tilley, W., & Lim, E. (2019). Cyclin-dependent kinase 2 inhibitors in cancer therapy: an update. Expert Opinion on Investigational Drugs, 28(10), 875-886. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
-
Frederick National Laboratory for Cancer Research. (2024). CDK2 inhibition may have potential for treating lung and other cancers. [Link]
-
Suski, J. M., Braun, M., & Strmiska, V. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 635233. [Link]
-
Chen, Y. N., et al. (2008). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 27(5), 681-691. [Link]
-
MD Anderson Cancer Center. (2026). Study identifies a powerful strategy to overcome drug resistance in breast cancer. [Link]
-
bioRxiv. (2020). Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. [Link]
-
Guarnera, E., & Buan, J. (2021). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
Tadesse, S., et al. (2022). Targeting CDK2 for cancer therapy. Expert Opinion on Therapeutic Targets, 26(10), 865-876. [Link]
-
BPS Bioscience. (n.d.). CDK12/CyclinK Kinase Assay Kit. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
Application Notes and Protocols for the Antiviral Research of (9H-Purin-6-ylamino)-acetic acid
Introduction
Purine analogs represent a cornerstone in the field of antiviral chemotherapy, with numerous approved drugs structurally mimicking natural purine nucleosides to interfere with viral replication.[1] This class of compounds, by acting as antimetabolites, can disrupt the synthesis of viral DNA or RNA, offering a broad therapeutic window against a variety of viral pathogens.[1] The N6 position of the purine ring has been a particularly fruitful site for modification, leading to derivatives with significant biological activities. Research has demonstrated that N6-substituted adenine derivatives can exhibit potent antiviral effects against a range of viruses, including RNA viruses like poliovirus and Coxsackie viruses, as well as DNA viruses such as Varicella-zoster virus and Human Immunodeficiency Virus (HIV).[2][3][4][5]
(9H-Purin-6-ylamino)-acetic acid, also known as N6-carboxymethyladenine, is a purine derivative with known biological activities. It is recognized as a cytokinin, a class of plant growth hormones, and has been shown to inhibit cell growth and promote differentiation.[6] While its cytotoxic properties suggest a potential for therapeutic applications, its specific activity against viral pathogens has not been extensively documented in publicly available literature. The structural similarity to other antivirally active N6-substituted purines provides a strong rationale for its investigation as a potential antiviral agent.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to systematically evaluate the antiviral potential of (9H-Purin-6-ylamino)-acetic acid. It provides detailed, field-proven protocols for essential in vitro assays, starting from fundamental compound handling and cytotoxicity assessment to specific antiviral activity and preliminary mechanism of action studies. The methodologies described herein are designed to establish a robust and reproducible framework for the initial characterization of this compound's antiviral profile.
Compound Information
| Property | Value | Source |
| Compound Name | (9H-Purin-6-ylamino)-acetic acid | - |
| Synonyms | N6-Carboxymethyladenine | - |
| CAS Number | 10082-93-6 | [6] |
| Chemical Formula | C₇H₇N₅O₂ | [6] |
| Molecular Weight | 193.16 g/mol | [6] |
| Chemical Structure | NCC(=O)Oc1nc(NCC(=O)O)c2nc[nH]c2n1 | [6] |
I. Preliminary Steps: Compound Handling and Solubilization
Rationale: Proper handling and solubilization of a test compound are critical for obtaining accurate and reproducible results. Many organic compounds, including purine derivatives, exhibit low aqueous solubility.[7] Therefore, a systematic approach to determine the optimal solvent and prepare a high-concentration stock solution is the mandatory first step. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in cell-based assays due to its high dissolving power. However, DMSO can be toxic to cells at higher concentrations, with most cell lines tolerating up to 0.5% without significant cytotoxic effects.[8]
Materials
-
(9H-Purin-6-ylamino)-acetic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, MEM, RPMI-1640) appropriate for the cell line
-
1.5 mL sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Protocol for Solubility and Stock Solution Preparation
-
Initial Solubility Test:
-
Accurately weigh 1-2 mg of (9H-Purin-6-ylamino)-acetic acid powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gently warm the solution at 37°C for 10-15 minutes and vortex again.
-
If the compound dissolves, this indicates a solubility of at least 10-20 mg/mL (approximately 50-100 mM). This is generally sufficient for a primary stock solution.
-
If the compound does not dissolve, it may require a different solvent or formulation strategy, but for most initial screenings, a DMSO stock is standard.
-
-
Preparation of a 50 mM Stock Solution:
-
Based on the molecular weight of 193.16 g/mol , weigh out 9.66 mg of (9H-Purin-6-ylamino)-acetic acid.
-
Add this to a sterile tube containing 1 mL of cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may be required. This yields a 50 mM stock solution.
-
Causality: A high-concentration stock in 100% DMSO is essential to ensure that the final concentration of DMSO in the cell culture medium remains non-toxic (ideally ≤0.5%) when the compound is diluted to its working concentrations.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
II. Cytotoxicity Assessment
Rationale: Before evaluating the antiviral activity of a compound, it is imperative to determine its cytotoxicity in the host cell line that will be used for the antiviral assays. This allows for the differentiation between a true antiviral effect and cell death caused by the compound's toxicity. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is crucial for selecting a range of non-toxic concentrations for subsequent antiviral experiments.
Materials
-
Host cell line (e.g., Vero E6, A549, MDCK, HeLa) appropriate for the virus of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
96-well clear, flat-bottom tissue culture plates
-
(9H-Purin-6-ylamino)-acetic acid stock solution (50 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Step-by-Step Protocol
-
Cell Seeding: Seed host cells in 12-well plates and incubate until they form a confluent monolayer (typically 24-48 hours). [9]
-
Virus Infection:
-
Prepare a virus dilution in serum-free medium that will yield 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with the virus dilution (e.g., 200 µL per well for a 12-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plates every 15 minutes. [10]
-
-
Compound Treatment:
-
During the adsorption period, prepare serial dilutions of (9H-Purin-6-ylamino)-acetic acid in the overlay medium. Ensure concentrations are below the determined CC₅₀.
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Add 1 mL of the compound-containing overlay medium to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques that can be counted.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time depends on the virus and cell line, ranging from 2 to 10 days, until visible plaques are formed in the virus control wells.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin to each well for at least 30 minutes.
-
Discard the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and let the plates air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration: % Reduction = (1 - (Plaque count in treated wells / Plaque count in virus control)) x 100
-
Plot the % reduction against the compound concentration (log scale) and use non-linear regression to determine the EC₅₀ value.
-
Calculate the Selectivity Index (SI) , which is a measure of the compound's therapeutic window: SI = CC₅₀ / EC₅₀ An SI value >10 is generally considered promising for a potential antiviral candidate.
-
IV. Confirmatory Assay: Viral Yield Reduction Assay
Rationale: This assay confirms the findings of the plaque reduction assay by directly measuring the amount of infectious virus produced in the presence of the compound. It is particularly useful for viruses that do not form clear plaques. This method quantifies the reduction in the titer of progeny virus released into the supernatant. [11]
Step-by-Step Protocol
-
Infection and Treatment:
-
Seed host cells in 24-well plates and grow to confluence.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add 0.5 mL of medium containing serial dilutions of (9H-Purin-6-ylamino)-acetic acid (at non-toxic concentrations).
-
Incubate for 24-48 hours (or one full viral replication cycle).
-
-
Harvesting Progeny Virus:
-
After incubation, collect the cell culture supernatants from each well.
-
Subject the supernatants to a freeze-thaw cycle to release any intracellular virions and centrifuge to remove cell debris.
-
-
Titration of Viral Yield:
-
Determine the viral titer in each harvested supernatant using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers. [11]
-
-
Data Analysis:
-
Compare the viral titers from the compound-treated wells to the titer from the untreated virus control well.
-
Calculate the log reduction in viral titer for each compound concentration.
-
The EC₉₀ or EC₉₉ (the concentration that reduces the viral yield by 90% or 99%, respectively) can be determined from the dose-response curve.
-
V. Preliminary Mechanism of Action (MoA) Studies
Rationale: Once antiviral activity is confirmed, preliminary experiments can provide insight into which stage of the viral life cycle is inhibited by the compound. A time-of-addition assay is a straightforward method to begin this investigation.
Time-of-Addition Assay Workflow
Caption: Time-of-addition assay to probe the viral life cycle stage inhibited.
Protocol Outline
-
Setup: Use a viral yield reduction assay format.
-
Compound Addition: Add a fixed, high concentration of the compound (e.g., at its EC₉₀) at different time points relative to infection:
-
Pre-treatment: Add compound 2 hours before infection, then remove it before adding the virus. (Assesses effect on host cells).
-
Co-treatment: Add compound only during the 1-hour virus adsorption period. (Assesses effect on attachment/entry).
-
Post-treatment: Add compound at various times after infection (e.g., 1, 2, 4, 6 hours post-infection). (Assesses effect on post-entry steps like replication and assembly).
-
-
Analysis: Harvest the supernatants at the end of the replication cycle (e.g., 24 hours) and titrate the virus yield. A significant reduction in viral titer at a specific time point indicates that the compound likely inhibits the viral life cycle stage occurring at that time.
References
-
Krasnov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Pharmaceuticals (Basel), 16(2), 269. Available at: [Link]
-
VIRAPUR. (n.d.). Virus Plaque Assay Protocol. ResearchGate. Retrieved from [Link]
-
Bio-protocol. (2025). 2.11. Viral Yield-Reduction Assay. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. Available at: [Link]
-
PubMed. (2025). New N6-Substituted Adenine Derivatives with High Antiviral Activity against RNA-Containing Viruses. PubMed. Available at: [Link]
-
ResearchGate. (2025). New N 6 -substituted adenine derivatives with high antiviral activity against RNA-containing viruses. ResearchGate. Available at: [Link]
-
PubMed. (1995). Synthesis and biological evaluation of N6-cycloalkyl derivatives of 1-deazaadenine nucleosides: a new class of anti-human immunodeficiency virus agents. PubMed. Available at: [Link]
-
bioRxiv. (2020). Post-Transcriptional Regulation of Antiviral Gene Expression by N6-Methyladenosine. bioRxiv. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]
-
Frontiers in Immunology. (2021). Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA. Frontiers. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH. Available at: [Link]
-
PubMed Central. (1991). 6-N-substituted derivatives of adenine arabinoside as selective inhibitors of varicella-zoster virus. PMC. Available at: [Link]
-
National Institutes of Health. (2015). Mechanisms of action of antiviral drugs. NIH. Available at: [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Frontiers in Cellular and Infection Microbiology. (2023). Role of N6-Methyladenosine (m6A) epitranscriptomic mark in regulating viral infections and target for antiviral development. Frontiers. Available at: [Link]
-
MDPI. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available at: [Link]
-
Cell Reports. (2021). Post-transcriptional regulation of antiviral gene expression by N6-methyladenosine. Cell Reports. Available at: [Link]
-
PubMed Central. (2021). Post-transcriptional regulation of antiviral gene expression by N6-methyladenosine. PMC. Available at: [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from [Link]
-
National Institutes of Health. (2014). Purine Analogues. LiverTox - NCBI Bookshelf. Retrieved from [Link]
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- 4. 6-N-substituted derivatives of adenine arabinoside as selective inhibitors of varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for In Vivo Evaluation of (9H-Purin-6-ylamino)-acetic acid in Animal Models
Prepared by: Gemini Senior Application Scientist
Abstract
(9H-Purin-6-ylamino)-acetic acid, a purine derivative identified as a cytokinin in plants, has demonstrated biological activities such as the inhibition of cell growth and induction of differentiation in vitro.[1] These characteristics suggest its potential as a therapeutic agent, warranting investigation in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies to evaluate the tolerability, pharmacokinetics, and preliminary efficacy of (9H-Purin-6-ylamino)-acetic acid. The protocols outlined herein are designed to establish a foundational understanding of the compound's behavior in a living system, a critical step in its translational journey.
Introduction to (9H-Purin-6-ylamino)-acetic acid
(9H-Purin-6-ylamino)-acetic acid is a member of the cytokinin family, a class of plant growth hormones.[1] Structurally, it is an N6-substituted purine analog, a scaffold that is integral to numerous biological processes and a common feature in many therapeutic agents.[2] While its primary characterization has been in the context of botany, its observed effects on cell proliferation and differentiation suggest a potential for broader pharmacological applications, particularly in oncology.[1] The progression of such a compound from in vitro discovery to a potential clinical candidate necessitates a rigorous and systematic in vivo evaluation. This guide provides the strategic framework and detailed protocols for these initial, yet crucial, animal studies.
Preclinical In Vivo Study Design: A Phased Approach
A successful preclinical program for a novel compound like (9H-Purin-6-ylamino)-acetic acid begins with a logical, stepwise approach to data generation. The initial focus should be on safety, tolerability, and understanding the pharmacokinetic profile of the molecule before proceeding to efficacy studies.
Compound Characterization and Formulation
Before any in vivo work, it is imperative to thoroughly characterize the test article. This includes:
-
Purity Assessment: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to confirm the purity of the compound, which should ideally be >95%.
-
Solubility: The solubility of (9H-Purin-6-ylamino)-acetic acid in various pharmaceutically acceptable vehicles should be determined to develop a suitable formulation for animal administration.
-
Stability: The stability of the compound in the chosen formulation should be assessed to ensure accurate dosing.
A common starting point for formulation development for a novel agent is to test its solubility in aqueous vehicles (e.g., saline, phosphate-buffered saline) and common co-solvents (e.g., DMSO, ethanol, polyethylene glycol).
Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Scoping
The primary objective of the initial in vivo study is to determine the MTD and to gain a preliminary understanding of the compound's pharmacokinetic profile. This is often conducted in a small cohort of rodents, such as mice.
Causality Behind Experimental Choices:
-
Animal Model: Mice are frequently used for initial tolerability studies due to their genetic similarity to humans, small size, and relatively low cost.[3]
-
Route of Administration: Intraperitoneal (IP) injection is often chosen for initial studies as it bypasses the gastrointestinal tract and first-pass metabolism, providing high bioavailability. If oral administration is the intended clinical route, parallel studies may be warranted.
-
Dose Escalation: A dose escalation design is employed to identify a dose that causes manageable toxicity, thereby defining the MTD.
Objective: To determine the maximum tolerated dose of (9H-Purin-6-ylamino)-acetic acid following a single intraperitoneal injection in mice.
Materials:
-
(9H-Purin-6-ylamino)-acetic acid
-
Sterile vehicle (e.g., 0.9% saline with 5% DMSO)
-
8-10 week old female BALB/c mice
-
Syringes and needles (27G)
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimate for at least 7 days before the start of the study.
-
Dosing Formulation: Prepare a stock solution of (9H-Purin-6-ylamino)-acetic acid in the chosen vehicle. Prepare serial dilutions for the different dose groups.
-
Group Allocation: Randomly assign mice to dose groups (n=3-5 per group). Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose selection can be informed by any available in vitro cytotoxicity data.
-
Administration: Administer a single intraperitoneal injection of the designated dose or vehicle.
-
Monitoring:
-
Record body weight daily for 14 days.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing) twice daily for the first 48 hours, then daily for 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any target organ toxicities.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mortality | Maximum Mean Body Weight Loss (%) | Clinical Signs of Toxicity |
| Vehicle | 3 | 0/3 | <1% | None observed |
| 10 | 3 | 0/3 | 2% | None observed |
| 30 | 3 | 0/3 | 5% | Mild, transient lethargy |
| 100 | 3 | 1/3 | 18% | Lethargy, ruffled fur |
| 300 | 3 | 3/3 | >25% | Severe lethargy, hunched posture |
This is a hypothetical data table.
Workflow for MTD Study:
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Hypothetical Efficacy Study: Tumor Xenograft Model
Based on the in vitro anti-proliferative activity of (9H-Purin-6-ylamino)-acetic acid, a tumor xenograft model is a logical next step to evaluate its potential anti-cancer efficacy.
Causality Behind Experimental Choices:
-
Model: An immunodeficient mouse model (e.g., nude or SCID) is required to allow for the growth of human tumor cells.
-
Cell Line: The choice of cell line should be based on in vitro sensitivity to (9H-Purin-6-ylamino)-acetic acid.
-
Treatment Regimen: Dosing will be based on the MTD determined in the initial tolerability study. A daily or every-other-day dosing schedule is common.
Objective: To evaluate the anti-tumor efficacy of (9H-Purin-6-ylamino)-acetic acid in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., HeLa, based on related compound studies)[4]
-
Matrigel
-
8-10 week old female athymic nude mice
-
Calipers
-
Dosing formulations of (9H-Purin-6-ylamino)-acetic acid and vehicle
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously implant 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Tumor volume (mm³) = (length x width²) / 2.
-
-
Group Allocation and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Groups may include: Vehicle control, (9H-Purin-6-ylamino)-acetic acid at two different doses (e.g., MTD and 1/2 MTD), and a positive control (a standard-of-care chemotherapy for the chosen cell line).
-
Administer treatment (e.g., daily IP injections) for a specified period (e.g., 21 days).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2% |
| (9H-Purin-6-ylamino)-acetic acid | 50 | 750 ± 120 | 40% | -5% |
| (9H-Purin-6-ylamino)-acetic acid | 100 | 450 ± 90 | 64% | -12% |
| Positive Control | Varies | 300 ± 70 | 76% | -15% |
This is a hypothetical data table.
Workflow for Xenograft Efficacy Study:
Caption: Workflow for a tumor xenograft efficacy study.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of (9H-Purin-6-ylamino)-acetic acid. Successful completion of these studies will establish a critical foundation of knowledge regarding the compound's safety profile, tolerability, and preliminary anti-tumor activity. Positive results would justify further investigation, including more detailed pharmacokinetic and pharmacodynamic studies, exploration of alternative animal models, and investigation of the underlying mechanism of action in vivo.
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Application Notes & Protocols: High-Throughput Screening Methods for (9H-Purin-6-ylamino)-acetic acid Analogs
Authored by: Senior Application Scientist, Gemini Division
Abstract
This guide provides a comprehensive overview of high-throughput screening (HTS) strategies for identifying and characterizing bioactive analogs of (9H-Purin-6-ylamino)-acetic acid. Purine-based scaffolds are a cornerstone in medicinal chemistry, frequently targeting ATP-binding sites of enzymes, most notably protein kinases. Given that dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, these compounds represent a promising class for drug discovery.[1] This document details robust biochemical and cell-based HTS methodologies, offering detailed protocols, data interpretation guidelines, and expert insights into assay selection and development. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute effective screening campaigns, progressing from initial hit identification to validated lead compounds.
Introduction: The Rationale for Screening Purine Analogs
The purine ring is a privileged structure in drug discovery, primarily due to its structural similarity to adenosine, a fundamental component of adenosine triphosphate (ATP). Enzymes that utilize ATP as a co-factor are ubiquitous, with the human genome encoding over 500 protein kinases, making them one of the most important classes of drug targets.[1] Analogs of (9H-Purin-6-ylamino)-acetic acid are designed to function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.
Structure-activity relationship (SAR) studies have been pivotal in developing potent kinase inhibitors from purine scaffolds, with potencies improving from the micromolar to the nanomolar range.[2] A particularly significant family of kinases targeted by purine analogs are the Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[2][3] Their overactivity is a common driver of the uncontrolled cell proliferation seen in cancer.[3] Therefore, screening libraries of (9H-Purin-6-ylamino)-acetic acid analogs against specific CDKs or other relevant kinases is a validated and promising strategy for discovering novel therapeutic agents.[4]
Figure 1: Role of CDKs in Cell Cycle Progression. Purine analogs often target these key regulatory kinases to induce cell cycle arrest.
HTS Assay Selection: A Strategic Framework
The success of a high-throughput screening (HTS) campaign hinges on the selection of an appropriate assay.[5][6] HTS allows for the rapid, automated testing of large compound libraries to identify "hits" that modulate a specific biological target.[5][7] For kinase inhibitor screening, assays fall into two primary categories: biochemical and cell-based.
-
Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and ATP to directly measure the enzyme's catalytic activity. They are ideal for primary screening due to their simplicity, high signal-to-background ratio, and direct assessment of target engagement.
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell. While more complex, they provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects.[8][9] They are crucial for secondary screening and hit validation.
| Assay Category | Primary Use Case | Key Advantages | Key Limitations |
| Biochemical | Primary HTS, IC50 determination, Mechanism of Action (MoA) studies | High precision, Low variability, Direct target measurement, Amenable to automation. | Lacks physiological context (e.g., cell permeability, off-target effects).[8] |
| Cell-Based | Hit validation, Orthogonal screening, Potency in a cellular context | High physiological relevance, Assesses compound bioavailability and toxicity. | More complex, Higher variability, Potential for indirect effects confounding results. |
Biochemical HTS Methodologies & Protocols
Biochemical assays are the workhorse of primary screening for kinase inhibitors. Modern assays are typically homogeneous (no-wash), non-radioactive, and miniaturized for 384- or 1536-well plates.[10]
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
Principle: This is one of the most straightforward HTS methods. Kinase activity consumes ATP. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.[11] Therefore, high kinase activity results in low luminescence, and inhibition of the kinase results in a high luminescent signal.[12][13]
Figure 2: Workflow for the Kinase-Glo® Luminescence Assay.
Protocol: CDK2 Inhibition Screening using Kinase-Glo®
-
Assay Plate Preparation: Dispense 25 nL of (9H-Purin-6-ylamino)-acetic acid analogs (in DMSO) and controls into a 384-well white, opaque assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2x CDK2/Cyclin A enzyme/substrate solution (e.g., 10 nM CDK2/Cyclin A and 1 µM histone H1 peptide substrate in kinase buffer).
-
Initiate Reaction: Add 5 µL of a 2x ATP solution (e.g., 20 µM ATP in kinase buffer) to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates luminescence.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate reader.
Self-Validation & Data Analysis:
-
Controls:
-
Negative Control (0% Inhibition): DMSO only (high kinase activity, low signal).
-
Positive Control (100% Inhibition): A known potent CDK2 inhibitor like Staurosporine (low kinase activity, high signal).
-
-
Z'-Factor Calculation: To assess assay quality, calculate the Z'-factor using the controls. A Z' > 0.5 is considered excellent for HTS.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Homogeneous Time-Resolved Fluorescence (HTRF®)
Principle: HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[14] It measures the accumulation of the phosphorylated product. The assay uses two antibodies: one labeled with a Europium cryptate (Eu3+) donor and another that is phospho-specific, labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing FRET to occur. Excitation of the donor leads to a long-lived emission signal from the acceptor.[14][15] This time-resolved detection minimizes interference from compound fluorescence.[14]
Figure 3: Principle of the HTRF® Kinase Assay.
Protocol: PI3-Kinase Inhibition Screening using HTRF®
Causality Note: While CDKs are primary targets, purine analogs can inhibit other kinases like PI3K. Using a different target demonstrates the versatility of the platform.
-
Compound Plating: Dispense 2 µL of compounds or controls into a 384-well low-volume black plate.
-
Kinase Reaction:
-
Add 4 µL of 2.5x enzyme/substrate mix (e.g., PI3Kα and its substrate PIP2).
-
Add 4 µL of 2.5x ATP solution to start the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Detection Reagent Addition: Add 10 µL of the HTRF® detection mix containing Eu3+-cryptate labeled antibody and d2-labeled product tracer.[16]
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Readout: Read on an HTRF®-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used to calculate results, correcting for well-to-well variations.
Fluorescence Polarization (FP) Assay
Principle: FP is a binding assay that measures the tumbling rate of a fluorescently labeled molecule (tracer).[17] A small tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. If the tracer binds to a large protein like a kinase, its tumbling slows dramatically, and the emitted light remains polarized.[18] In a competitive FP assay, a test compound that binds to the kinase will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.[19]
Protocol: Competitive FP Assay for Kinase Binding
-
Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP-competitive tracer (a known weak inhibitor with a fluorophore), and the test compounds.
-
Assay Reaction: In a 384-well black plate, add:
-
5 µL of kinase solution.
-
5 µL of test compound dilutions.
-
Incubate for 15 minutes.
-
Add 5 µL of the fluorescent tracer.
-
-
Equilibration: Incubate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Readout: Measure fluorescence polarization using a plate reader equipped with polarizing filters. The signal is measured in millipolarization units (mP).
Cell-Based HTS Methodologies & Protocols
Cell-based assays are essential for validating hits from primary biochemical screens. They provide a more accurate reflection of a compound's potential efficacy.
Cellular Target Engagement Assay (e.g., NanoBRET™)
Principle: This assay measures compound binding to the target kinase inside living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds the kinase-NanoLuc fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. Test compounds that enter the cell and bind to the kinase will displace the tracer, leading to a loss of the BRET signal.
Protocol: CDK2 Target Engagement using NanoBRET™
-
Cell Plating: Seed HEK293 cells transiently expressing the CDK2-NanoLuc fusion protein into a 96- or 384-well white assay plate and incubate overnight.
-
Compound Addition: Treat cells with a serial dilution of the (9H-Purin-6-ylamino)-acetic acid analog and incubate for 2 hours.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the cells.
-
Readout: Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously. The BRET ratio is calculated from these readings.
Reporter Gene Assay
Principle: This assay measures the functional consequence of kinase inhibition on a signaling pathway. Cells are engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of a transcriptional response element that is regulated by the kinase pathway of interest.[20][21] Inhibition of the kinase leads to a change in the expression of the reporter gene, which can be measured via luminescence or fluorescence.[22][23]
Protocol: NF-κB Reporter Assay for IKKβ Inhibition
Causality Note: This demonstrates screening against a kinase in an inflammatory pathway, a common target for purine analogs.
-
Cell Plating: Plate a stable NF-κB luciferase reporter cell line (e.g., in A549 cells) in a 384-well plate and incubate overnight.
-
Compound Treatment: Pre-treat cells with the test compounds for 1 hour.
-
Pathway Stimulation: Stimulate the NF-κB pathway by adding an agonist like TNFα.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Detection: Add a luciferase assay reagent (e.g., Bright-Glo™) and measure the luminescent signal. A potent IKKβ inhibitor will prevent NF-κB activation and result in a low signal.
Data Triage and Hit Progression Workflow
A single HTS campaign generates a vast amount of data. A structured triage process is critical to efficiently identify the most promising compounds for further development.
Figure 4: A typical HTS hit triage and progression workflow.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the high-throughput screening of (9H-Purin-6-ylamino)-acetic acid analogs. The initial use of sensitive and cost-effective biochemical assays like Kinase-Glo® or HTRF® allows for the efficient screening of large libraries. Subsequent validation using cell-based assays for target engagement and functional outcomes ensures that prioritized hits are active in a more physiologically relevant environment. This integrated approach, combining state-of-the-art HTS technologies with a logical triage cascade, significantly accelerates the discovery of novel kinase inhibitors and provides a clear path from initial hit to promising lead candidate.
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(5), 645–654. Retrieved from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Zhang, Y., et al. (2020). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 2076, 101-114. Retrieved from [Link]
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Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 26(1), 127–132. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]
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Chan, P. M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(7), 950-6. Retrieved from [Link]
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Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Conti, M., et al. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Medicinal Research Reviews, 21(4), 303-24. Retrieved from [Link]
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Kovács, I., et al. (2014). Mitogen-activated Protein Kinase Activity and Reporter Gene Assays in Plants. Methods in Molecular Biology, 1171, 131-48. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
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Novosjolova, I., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(3), 425-438. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Casey, W., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 10(12), 1329-39. Retrieved from [Link]
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Arita, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(8), 839-847. Retrieved from [Link]
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Illy, C., et al. (2000). Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. Analytical Biochemistry, 281(1), 79-87. Retrieved from [Link]
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Vasile, S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 8, 1-13. Retrieved from [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Pathak, A. K., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 1774–1793. Retrieved from [Link]
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Shevyrin, V. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1801. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
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Fischer, P. M., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(24), 5249–5263. Retrieved from [Link]
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Ciavolella, A., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(11), 3146. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
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Journal of Biomolecular Screening. (1996). A cell-based reporter assay for the identification of protein kinase C activators and inhibitors. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1977). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Retrieved from [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
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The Scientist. (2026, January 22). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Retrieved from [Link]
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Onkoview. (2022, May 21). Cell cycle inhibitors - CDK4/6 inhibitors [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: (9H-Purin-6-ylamino)-acetic acid in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Purine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The purine core, a heterocyclic system composed of fused pyrimidine and imidazole rings, is a quintessential example of such a scaffold.[1] Its structure is fundamental to life, forming the basis of the nucleobases adenine and guanine. This evolutionary pre-validation makes the purine skeleton an exceptional starting point for drug discovery, particularly for targets that bind ATP or GTP.[2][3]
Among the vast family of purine derivatives, (9H-Purin-6-ylamino)-acetic acid emerges as a uniquely versatile and strategic scaffold for structure-activity relationship (SAR) studies. Its design incorporates two key features:
-
The Purine Core: This element acts as a potent "warhead," mimicking the adenine portion of ATP and enabling competitive inhibition at the ATP-binding sites of numerous enzymes, most notably protein kinases.[2][3][4]
-
The Acetic Acid Side Chain: This functional group serves as a convenient and highly adaptable chemical handle for synthetic elaboration, allowing for the systematic introduction of diverse chemical moieties to probe the molecular landscape of the target's binding pocket.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging (9H-Purin-6-ylamino)-acetic acid to design, synthesize, and evaluate novel compound libraries. We will detail not only the "how" through explicit protocols but also the "why," grounding experimental choices in established principles of medicinal chemistry to accelerate the journey from a hit scaffold to an optimized lead candidate.
Rationale for Scaffold Selection in Kinase Inhibitor Design
Protein kinases represent one of the most significant and extensively pursued classes of drug targets, particularly in oncology and immunology.[5] The selection of (9H-Purin-6-ylamino)-acetic acid as a foundational scaffold for developing kinase inhibitors is a mechanistically driven decision.
-
ATP-Competitive Inhibition: The purine ring system is bioisosteric with the adenine base of ATP. This structural mimicry allows derivatives to effectively compete with endogenous ATP for binding within the highly conserved kinase active site. Many successful kinase inhibitors, such as olomoucine and roscovitine, are built upon this purine foundation.[4]
-
Vectorial Exploration of the Active Site: A successful SAR campaign requires a logical strategy for exploring chemical space. The (9H-Purin-6-ylamino)-acetic acid scaffold provides three primary vectors for diversification:
-
Vector 1 (R¹): The Acid Terminus: Derivatization of the carboxylic acid, typically through amide bond formation, extends substituents into the solvent-exposed region of the ATP-binding pocket. This vector is critical for modulating potency, selectivity, and physicochemical properties like solubility.
-
Vector 2 (R²): The C2-Position: Modifications at the C2-position of the purine ring project towards the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes. Forming hydrogen bonds with the backbone amides of this region is a hallmark of potent and selective kinase inhibition.[6]
-
Vector 3 (R³): The N9-Position: The N9-position typically points towards the ribose-binding pocket. Substitutions here can enhance binding affinity and critically influence cell permeability and metabolic stability.
-
This multi-vector approach allows for a systematic and efficient exploration of the chemical and spatial requirements of the target kinase, forming the basis of a robust SAR study.[7]
Caption: Diversification strategy for the (9H-Purin-6-ylamino)-acetic acid scaffold.
Synthesis and Library Generation
A successful SAR study is predicated on the efficient and reliable synthesis of a diverse library of analog compounds. The following protocols outline the synthesis of the core scaffold and a general strategy for parallel library generation.
Protocol 1: Synthesis of (9H-Purin-6-ylamino)-acetic acid
Principle: This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing purine ring system activates the C6-position, making the chlorine atom a good leaving group for substitution by the amino group of glycine.
Materials:
-
6-Chloropurine
-
Glycine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-chloropurine (1.0 eq) in ethanol (10-20 mL per gram of 6-chloropurine).
-
Addition of Reagents: Add glycine (1.2 eq) and a base such as triethylamine (2.5 eq) or potassium carbonate (2.5 eq) to the suspension. The base is crucial to deprotonate the glycine's amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 6-chloropurine is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product and salts may form. b. Reduce the solvent volume under reduced pressure. c. Add water to the residue to dissolve the inorganic salts. d. Acidify the aqueous solution slowly with 1M HCl to pH ~2-3. The desired product is amphoteric; it will precipitate out at its isoelectric point. e. Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake sequentially with cold water and then cold ethanol to remove residual salts and impurities. c. Dry the product under vacuum to yield (9H-Purin-6-ylamino)-acetic acid as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Strategy for Parallel Library Synthesis (Amide Formation)
Principle: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Using standard coupling reagents, the carboxylic acid of the core scaffold can be coupled to a diverse panel of primary and secondary amines in a parallel format.
-
Scaffold Activation: Activate the carboxylic acid of (9H-Purin-6-ylamino)-acetic acid (1.0 eq) with a coupling agent like HATU (1.1 eq) or HBTU/HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base like DIPEA (3.0 eq). This in-situ activation forms a highly reactive ester, preventing side reactions and facilitating efficient coupling.
-
Amine Addition: Distribute the activated scaffold solution into an array of reaction vials (e.g., in a 96-well plate format). To each vial, add a solution of a unique amine (1.2 eq) from a pre-selected amine library.
-
Reaction and Purification: Allow the reactions to proceed at room temperature for 4-16 hours. Upon completion, the library can be purified using high-throughput techniques like mass-directed preparative HPLC.
Biological Evaluation and Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds while managing resources. The workflow progresses from broad, high-throughput biochemical assays to more complex, lower-throughput cell-based and ADME-Tox assays.
Caption: Key structure-activity relationship trends derived from the compound library.
Lead Candidate: Based on this hypothetical data, Compound 5 emerges as the most promising lead. It combines the optimal R¹ (cyclohexyl) and R² (-NH₂) substitutions, resulting in outstanding biochemical and cellular potency.
Conclusion and Future Directions
This guide demonstrates that (9H-Purin-6-ylamino)-acetic acid is a powerful and versatile scaffold for conducting systematic SAR studies, particularly in the pursuit of novel kinase inhibitors. By employing a logical, multi-vector derivatization strategy and a tiered biological evaluation cascade, researchers can efficiently translate this simple starting material into potent, cell-active lead compounds.
The initial SAR derived from this work provides a clear roadmap for the next phase of drug discovery: lead optimization . Future efforts would focus on:
-
Synthesizing more refined analogs around the lead compound (Cmpd-5) to further enhance potency and selectivity.
-
Addressing the moderate permeability of Cmpd-5, perhaps by exploring small, strategic modifications at the N9-position.
-
Conducting broader profiling, including kinase selectivity panels, in vivo pharmacokinetic studies, and efficacy testing in animal models of disease.
By integrating rational design, robust synthetic chemistry, and a comprehensive biological testing strategy, the full potential of the (9H-Purin-6-ylamino)-acetic acid scaffold can be realized, paving the way for the discovery of next-generation therapeutics.
References
-
Ansari, M. F., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed. Retrieved from [Link]
-
Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]
-
Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Kaur, M., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. Retrieved from [Link]
-
Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]
-
Rinaudo, J. A., et al. (2002). Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Molecular Endocrinology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today. Retrieved from [Link]
-
MarinBio. (n.d.). Advanced ADME-Tox Assays. Retrieved from [Link]
Sources
- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. academic.oup.com [academic.oup.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Technical Support Center: Synthesis of (9H-Purin-6-ylamino)-acetic acid
Welcome to the technical support center for the synthesis of (9H-Purin-6-ylamino)-acetic acid, a crucial intermediate in various drug development programs. This guide is designed for researchers, scientists, and professionals in the field to navigate the common challenges and optimize the yield and purity of this synthesis. The primary and most accessible synthetic route involves the nucleophilic substitution of 6-chloropurine with glycine. This document will focus on troubleshooting this specific pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My reaction appears heterogeneous, with starting materials not fully dissolving. How does this impact the yield, and what can I do to improve solubility?
A1: Poor solubility of reactants is a frequent cause of low yields and incomplete reactions. Both 6-chloropurine and glycine have limited solubility in many common organic solvents, and their solubility in aqueous solutions is also a critical factor to consider.
Root Cause Analysis:
-
6-Chloropurine Solubility: While soluble in organic solvents like DMSO and dimethylformamide (approximately 10 mg/ml), its solubility in water is lower (2.5 mg/mL), often requiring sonication to dissolve.[1][2] The purine ring's aromaticity and the chloro-substituent contribute to its relatively non-polar character.
-
Glycine Solubility: Glycine exists as a zwitterion in neutral aqueous solutions, which can limit its solubility.[3] Its solubility in pure water increases with temperature.[4][5] The presence of other electrolytes can also influence its solubility.[4]
-
Impact on Reaction: A heterogeneous reaction mixture leads to a reduced effective concentration of the reactants, slowing down the reaction rate and often resulting in an incomplete conversion of the starting materials.
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Solvent System Optimization | The use of a co-solvent system is highly recommended. A mixture of water and a polar aprotic solvent like DMSO or DMF can significantly improve the solubility of both reactants. Start with a higher proportion of the organic solvent and gradually add water to achieve a homogeneous solution at the reaction temperature. |
| Temperature Adjustment | Gently warming the reaction mixture can enhance the solubility of both 6-chloropurine and glycine.[1][4][5] However, be cautious as excessive heat can lead to the formation of side products. A temperature range of 50-70°C is often a good starting point.[6] |
| pH Control | The pH of the reaction medium is critical. Maintaining a slightly alkaline pH (around 8-10) is beneficial for two reasons: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it can also improve the solubility of both reactants. A buffer system, such as sodium bicarbonate or a phosphate buffer, can be employed to maintain a stable pH.[7] |
| Use of Phase Transfer Catalysts | In cases of persistent solubility issues, a phase transfer catalyst (PTC) can be employed to facilitate the reaction between the two phases. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can help shuttle the glycine anion from the aqueous phase to the organic phase where 6-chloropurine is more soluble. |
Q2: The reaction is sluggish, and I'm observing a low conversion rate even after prolonged reaction times. What factors could be responsible, and how can I accelerate the reaction?
A2: A slow reaction rate can be attributed to several factors, primarily revolving around the nucleophilicity of glycine and the electrophilicity of 6-chloropurine.
Root Cause Analysis:
-
Nucleophilicity of Glycine: At neutral pH, glycine primarily exists as a zwitterion, where the amino group is protonated (-NH3+).[3] This protonated form is not nucleophilic. The deprotonated amino group (-NH2) is the active nucleophile required for the substitution reaction.
-
Leaving Group Ability: The chloride atom at the C6 position of the purine ring is a reasonably good leaving group, but the reaction is not instantaneous.
-
Temperature: As with most chemical reactions, temperature plays a crucial role. Insufficient thermal energy can lead to a slow reaction rate.
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| pH Optimization | This is the most critical parameter. The reaction rate increases with pH from 7 to approximately 9.8.[8] This is because a higher pH increases the concentration of the more nucleophilic anionic form of glycine.[8] Use a base such as triethylamine (TEA) or potassium carbonate to maintain the pH in the optimal range. Be cautious of excessively high pH, which can promote hydrolysis of 6-chloropurine. |
| Temperature Control | Increasing the reaction temperature will generally increase the reaction rate.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that provides a reasonable reaction time without significant byproduct formation. A range of 50-100°C is typically employed.[6] |
| Molar Ratio of Reactants | Using a slight excess of glycine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion by increasing the probability of collision between the reactants. |
Q3: I'm observing significant amounts of byproducts in my crude reaction mixture, complicating the purification process. What are the likely side reactions, and how can I minimize them?
A3: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Root Cause Analysis:
-
Hydrolysis of 6-chloropurine: Under aqueous and especially basic conditions, 6-chloropurine can undergo hydrolysis to form hypoxanthine. This is often a major byproduct.
-
Dimerization/Polymerization of Glycine: While less common under these conditions, self-reaction of glycine can occur at higher temperatures.[8]
-
Reaction with Solvent: If using a reactive solvent, it may compete with glycine as a nucleophile.
-
Formation of N,N-dichloramines: Though more relevant in the context of chlorination of amino acids, it's a theoretical possibility if a chlorine source is present.[9]
Troubleshooting & Optimization Strategies:
| Strategy | Detailed Protocol & Explanation |
| Careful pH Control | While a basic pH is necessary to activate glycine, an excessively high pH will accelerate the hydrolysis of 6-chloropurine. Maintain the pH in the optimal range of 8-10 and avoid strong, non-nucleophilic bases if possible. |
| Temperature Management | High temperatures can promote the hydrolysis of 6-chloropurine and other side reactions. Use the lowest temperature that provides a reasonable reaction rate. |
| Inert Atmosphere | While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, especially if the reaction is run for an extended period. |
| Reaction Time Monitoring | Monitor the reaction progress closely using TLC or HPLC. Stop the reaction once the starting material is consumed to prevent the accumulation of byproducts from further degradation of the product or starting materials. |
Experimental Workflow & Visualization
To provide a clearer understanding of the process, a generalized experimental workflow is presented below, followed by a visual representation of the key decision points in troubleshooting.
Generalized Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropurine in a suitable solvent system (e.g., a mixture of water and DMSO).
-
Addition of Glycine and Base: Add glycine to the reaction mixture, followed by the dropwise addition of a base (e.g., triethylamine) to adjust the pH to the desired range (8-10).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure (9H-Purin-6-ylamino)-acetic acid.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for the synthesis of (9H-Purin-6-ylamino)-acetic acid.
References
-
Chemistry Stack Exchange. (2016). Zwitterions/IEP of glycine at pH 6? (Paradox?). Retrieved from [Link]
-
MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]
-
PubMed Central. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Retrieved from [Link]
-
PubMed. (1998). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]
-
ResearchGate. (2015). Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. Retrieved from [Link]
-
PubMed. (2015). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]
- Google Patents. (1993). Preparation of 2-amino-6-chloropurine.
-
Asian Journal of Chemistry. (2020). Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Retrieved from [Link]
-
PubMed Central. (2021). Acidic pH reduces agonist efficacy and responses to synaptic-like glycine applications in zebrafish α1 and rat α1β recombinant glycine receptors. Retrieved from [Link]
-
RSC Publishing. (2021). T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). (6-Amino-9H-purin-9-yl)acetic acid. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (9H-Purin-6-ylamino)-acetic acid in different solvents and pH
Welcome to the technical support center for (9H-Purin-6-ylamino)-acetic acid (N6-carboxymethyladenine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
I. Understanding the Stability of (9H-Purin-6-ylamino)-acetic acid
(9H-Purin-6-ylamino)-acetic acid is a purine derivative with potential applications in various research fields.[1] Ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a loss of potency, the formation of impurities with altered biological activity, and potentially confounding experimental outcomes.
This guide provides a comprehensive overview of the stability of (9H-Purin-6-ylamino)-acetic acid under different solvent and pH conditions, based on established principles of pharmaceutical stability testing and data from related purine analogs.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with (9H-Purin-6-ylamino)-acetic acid.
1. Solution Preparation and Storage
-
Q: What is the recommended solvent for dissolving (9H-Purin-6-ylamino)-acetic acid?
-
A: For initial stock solutions, dimethyl sulfoxide (DMSO) is often a suitable choice due to its high solvating power for many organic molecules. However, it's crucial to be aware that DMSO can interact with acidic compounds through hydrogen bonding, which may influence analytical results such as retention time in chromatography.[2][3] For aqueous-based assays, subsequent dilution into the appropriate buffer is recommended. Always use high-purity, anhydrous DMSO to minimize water-related degradation.
-
-
Q: How should I store stock solutions of (9H-Purin-6-ylamino)-acetic acid?
-
A: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Q: I observed precipitation in my aqueous buffer after diluting the DMSO stock solution. What should I do?
-
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The solubility of (9H-Purin-6-ylamino)-acetic acid in aqueous solutions is pH-dependent. Consider the following troubleshooting steps:
-
Increase the volume of the aqueous buffer: A lower final concentration may prevent precipitation.
-
Adjust the pH of the buffer: The solubility of purine derivatives can be significantly influenced by pH. Experiment with slightly more acidic or alkaline buffers to find the optimal pH for solubility.
-
Use a co-solvent: If compatible with your experimental system, adding a small percentage of an organic co-solvent (e.g., ethanol) to the aqueous buffer can improve solubility.
-
-
2. pH Stability
-
Q: What is the optimal pH range for the stability of (9H-Purin-6-ylamino)-acetic acid in aqueous solutions?
-
Q: What are the expected degradation pathways at acidic and alkaline pH?
-
A:
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the N-glycosidic bond (if applicable in derivatives) or the amino group at the 6-position of the purine ring is a common degradation pathway. This can lead to the formation of adenine and other related purine species.
-
Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis can also occur, potentially leading to the opening of the purine ring or modification of the acetic acid side chain.
-
-
3. Stability in Different Solvents
-
Q: Can I use solvents other than DMSO?
-
A: The choice of solvent depends on the specific requirements of your experiment. Other polar aprotic solvents like dimethylformamide (DMF) may also be suitable for stock solutions. For biological assays, it is crucial to ensure the final solvent concentration is not toxic to the cells or organisms being studied. Always perform a vehicle control experiment.
-
-
Q: Is (9H-Purin-6-ylamino)-acetic acid stable in protic solvents like ethanol or methanol?
-
A: Protic solvents can participate in degradation reactions, particularly at elevated temperatures. If these solvents are necessary for your experimental protocol, it is advisable to prepare fresh solutions and use them promptly. Long-term storage in protic solvents is generally not recommended without specific stability data.
-
4. Photostability and Thermal Stability
-
Q: Is (9H-Purin-6-ylamino)-acetic acid sensitive to light?
-
A: Many purine-containing molecules are susceptible to photodegradation. It is good laboratory practice to protect solutions of (9H-Purin-6-ylamino)-acetic acid from light, especially during long-term storage and experiments involving prolonged light exposure. Use amber vials or wrap containers in aluminum foil.
-
-
Q: What is the thermal stability of this compound?
-
A: Elevated temperatures can accelerate degradation. For long-term storage, solutions should be kept frozen. When preparing experimental dilutions, allow the stock solution to equilibrate to room temperature before use, and avoid prolonged incubation at high temperatures unless it is a specific requirement of the assay.
-
III. Quantitative Stability Data (Hypothetical Profile)
The following table summarizes the hypothetical stability of (9H-Purin-6-ylamino)-acetic acid under various stress conditions, based on typical behavior of related purine derivatives. This data is intended for illustrative purposes to guide experimental design. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
| Condition | Solvent/Buffer | Temperature | Duration | Observed Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15-25% | Adenine, Glycine, Purine ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 20-35% | Purine ring-opened products, side-chain modifications |
| Oxidative Stress | 3% H₂O₂ | Room Temp | 24 hours | 10-20% | N-oxide derivatives |
| Thermal Stress | pH 7.4 PBS | 60°C | 7 days | 5-15% | Hydrolysis products |
| Photostability | pH 7.4 PBS | Room Temp | 24 hours | 5-10% | Photodegradation products |
IV. Experimental Protocols
This section provides detailed step-by-step methodologies for conducting a forced degradation study to assess the stability of (9H-Purin-6-ylamino)-acetic acid.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of (9H-Purin-6-ylamino)-acetic acid under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[4]
Materials:
-
(9H-Purin-6-ylamino)-acetic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with a DAD or UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (9H-Purin-6-ylamino)-acetic acid in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution in 9 mL of pH 7.4 PBS. Incubate at 60°C for 7 days.
-
Photodegradation: Dilute 1 mL of the stock solution in 9 mL of pH 7.4 PBS. Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a C18 reverse-phase column with a gradient elution method (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile).
-
Monitor the elution at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the degradation products.
-
V. Visualizations
Diagram 1: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways of (9H-Purin-6-ylamino)-acetic acid.
VI. References
-
Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. Available at: [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite. MDPI. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism. Chinese Journal of Chromatography. Available at: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
Change in retention time of acetic acid in gradient DMSO-water solution... ResearchGate. Available at: [Link]
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. Available at: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Thermal decomposition of polycrystalline 2. ResearchGate. Available at: [Link]
-
Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. PubMed Central. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. MDPI. Available at: [Link]
-
Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. ResearchGate. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
(6-Amino-9H-purin-9-yl)acetic acid. PubChem. Available at: [Link]
Sources
Technical Support Center: Synthesis of N-9H-Purin-6-ylglycine
Welcome to the technical support center for the synthesis of N-9H-Purin-6-ylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important purine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues that may arise during the synthesis of N-9H-Purin-6-ylglycine, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I have followed the standard protocol of reacting 6-chloropurine with glycine in the presence of a base, but I'm getting a very low yield of my desired product, N-9H-Purin-6-ylglycine. What could be the reasons?
Answer: A low yield in this nucleophilic aromatic substitution (SNAr) reaction is a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique.
-
Solution: Thin-Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting material, 6-chloropurine. A suggested mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material, being less polar, will have a higher Rf value than the product. Ensure you run the reaction until the 6-chloropurine spot is no longer visible.
-
-
Hydrolysis of 6-Chloropurine: A significant side reaction is the hydrolysis of 6-chloropurine to hypoxanthine, especially under the aqueous basic conditions of the reaction[1][2]. Hypoxanthine is a common impurity that is structurally similar to the product, making purification challenging.
-
Solution: While aqueous conditions are common, minimizing the reaction time can help reduce the extent of hydrolysis. Once TLC indicates the consumption of 6-chloropurine, proceed with the work-up promptly. Some protocols may use a polar aprotic solvent like DMF with an organic base to minimize water-related side reactions, but this can complicate the work-up.
-
-
Incorrect pH during Work-up: The precipitation of the product is highly dependent on the pH of the solution. N-9H-Purin-6-ylglycine is amphoteric, meaning it has both acidic (carboxylic acid) and basic (purine ring) functionalities.
-
Solution: The product is least soluble at its isoelectric point. After the reaction, careful acidification is necessary to precipitate the product. Adding a strong acid like HCl to a pH of around 3-5 is a common procedure[3]. Adding too much acid can lead to the formation of the more soluble hydrochloride salt of the product. It is advisable to add the acid dropwise while monitoring the precipitation.
-
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to get a pure sample of N-9H-Purin-6-ylglycine. The purification is laborious. What are the best practices for purification?
Answer: The "laborious purification" often mentioned in the literature points to the challenge of separating the product from starting materials and byproducts with similar polarities[4].
-
Contamination with Starting Materials: Unreacted 6-chloropurine and glycine can contaminate the final product.
-
Solution:
-
Work-up: A well-executed work-up is the first line of defense. As mentioned, careful pH adjustment during precipitation is key. 6-chloropurine has some solubility in organic solvents, while the product is more polar[5][6]. Washing the crude precipitate with a non-polar organic solvent like diethyl ether can help remove residual 6-chloropurine.
-
Recrystallization: Recrystallization is a powerful purification technique for this compound. Ethanol is a commonly used solvent for recrystallization[3]. The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, leading to the formation of pure crystals.
-
-
-
Contamination with Hypoxanthine: As discussed, hypoxanthine is a common byproduct.
-
Solution: Separating hypoxanthine from the desired product can be challenging due to their structural similarity. If recrystallization is not sufficient, column chromatography may be necessary. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for separating these polar compounds[7].
-
Issue 3: Inconsistent Reaction Outcomes
Question: I am getting inconsistent results with my synthesis. Sometimes it works well, and other times it fails. How can I improve the reproducibility of my experiments?
Answer: Reproducibility is key in chemical synthesis. Inconsistency often stems from subtle variations in reaction parameters.
-
Reagent Quality: The purity of your starting materials, especially 6-chloropurine, is critical.
-
Solution: Ensure you are using high-purity 6-chloropurine. If the purity is questionable, it can be recrystallized before use. The quality of the base and solvent is also important.
-
-
Reaction Temperature and Time: The rate of both the desired reaction and the side reactions are temperature-dependent.
-
Solution: Maintain a consistent reflux temperature. Use a reflux condenser and ensure adequate heating. As mentioned, monitor the reaction by TLC to ensure a consistent reaction time based on the consumption of the starting material, rather than a fixed time.
-
-
Stirring and Homogeneity: In a heterogeneous mixture (solid-liquid), efficient stirring is crucial for the reaction to proceed effectively.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between the reactants.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 6-chloropurine and glycine?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). The amino group of glycine acts as a nucleophile and attacks the electron-deficient C6 position of the purine ring, displacing the chloride leaving group. The presence of a base, such as sodium carbonate, is essential to deprotonate the amino group of glycine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Q2: Glycine is achiral. Do I need to worry about racemization?
A2: No, since glycine does not have a chiral center, racemization is not a concern for this specific synthesis. However, it's a critical consideration when using other amino acids, as the purine moiety can facilitate racemization under certain conditions[4].
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and chromatographic techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. You should expect to see characteristic peaks for the purine ring protons (H-2 and H-8) and the methylene protons of the glycine moiety[7].
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity. A reversed-phase method can be developed to separate the product from any impurities[7].
Q4: What are the safety precautions I should take when working with 6-chloropurine?
A4: 6-Chloropurine is a hazardous substance and should be handled with care in a fume hood. It is an irritant and should not be ingested, inhaled, or come into contact with skin or eyes[5][8]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Synthesis of N-9H-Purin-6-ylglycine
This protocol is a generalized procedure based on literature methods[3]. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
6-Chloropurine
-
Glycine
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
4 M Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend glycine (2.0 equivalents) in deionized water.
-
Add sodium carbonate (1.0 equivalent) to the suspension and stir until dissolved.
-
Add 6-chloropurine (1.0 equivalent) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1) every 30 minutes until the 6-chloropurine spot disappears (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 4 M HCl dropwise with stirring to adjust the pH to approximately 3-5. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Dry the purified product under vacuum.
-
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of N-9H-Purin-6-ylglycine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 2.0 eq. Glycine, 1.0 eq. 6-Chloropurine | Using an excess of the less expensive reagent (glycine) can help drive the reaction to completion. |
| Base | 1.0 eq. Sodium Carbonate | A mild inorganic base to deprotonate glycine and neutralize HCl byproduct. |
| Solvent | Deionized Water | A readily available, non-toxic solvent in which the reactants have sufficient solubility at reflux. |
| Temperature | Reflux (~100 °C) | Provides the necessary activation energy for the SNAr reaction. |
| Reaction Time | 2-4 hours (Monitor by TLC) | Reaction should be stopped once the limiting reagent is consumed to minimize side reactions. |
| Work-up pH | ~3-5 | To precipitate the amphoteric product at its isoelectric point. |
| Purification Solvent | Ethanol | A good solvent for recrystallization of the final product. |
References
-
Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. National Institutes of Health. [Link]
-
Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments. ResearchGate. [Link]
-
Fragment-based approach to novel bioactive purine derivatives. De Gruyter. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
-
The Isolation and Characterization of N-[9-(beta-D-ribofuranosyl)-purin-6-ylcarbamoyl]glycine From Yeast Transfer RNA. PubMed. [Link]
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. [Link]
- Polq inhibitors.
- Method for preparing salts of 6-chloropurine.
-
Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. [Link]
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link]
-
Synthesis and antimycobacterial activity of N-(2-aminopurin-6-yl) and N-(purin-6-yl) amino acids and dipeptides. ResearchGate. [Link]
-
A Facile Synthesis of 6-Cyanopurine Bases. ResearchGate. [Link]
-
6-Chloropurine. PubChem. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health. [Link]
-
Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. [Link]
-
Study of Adenine Aminohydrolase in the Yeast, Schizosaccharomyces pombe. bioRxiv. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
- 6-chloropurine.
-
Mass spectrometric analysis of purine de novo biosynthesis intermediates. National Institutes of Health. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-9H-Purin-6-ylvaline|C10H13N5O2|CAS 6636-97-1 [benchchem.com]
- 8. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Impurities in (9H-Purin-6-ylamino)-acetic acid Preparations
Welcome to the technical support center for the synthesis and purification of (9H-Purin-6-ylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the preparation of this vital purine derivative. Our goal is to equip you with the scientific understanding and practical solutions to enhance the purity and yield of your product.
I. Understanding the Synthesis and Potential Impurities
The most common and direct route to synthesizing (9H-Purin-6-ylamino)-acetic acid involves the nucleophilic aromatic substitution of 6-chloropurine with glycine in the presence of a base. While seemingly straightforward, this reaction can give rise to several impurities that can complicate purification and compromise the quality of the final product.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is complete, but I see multiple spots on my TLC plate that are close to my product spot. What are they likely to be?
A1: This is a common observation and often points to the presence of regioisomers and unreacted starting materials.
-
Likely Impurities:
-
(7H-Purin-6-ylamino)-acetic acid (N7-isomer): Alkylation of purines can occur at both the N9 and N7 positions of the purine ring, leading to the formation of regioisomers. The N9 isomer is generally the major product, but the N7 isomer is a very common impurity.[1]
-
Unreacted 6-chloropurine: If the reaction has not gone to completion, or if an insufficient amount of glycine was used, you will likely have residual 6-chloropurine.
-
Unreacted Glycine: While often used in excess, changes in pH during workup can sometimes cause glycine to precipitate or be retained in the product.
-
-
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion, reducing the amount of unreacted 6-chloropurine.
-
Control of Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of glycine is used.
-
Purification: These impurities can often be separated from the desired product by careful recrystallization or column chromatography. The solubility profiles of the N7 and N9 isomers are often slightly different, which can be exploited during purification.
-
Q2: I've isolated my product, but my yield is low and the product seems to be contaminated with a higher molecular weight species. What could this be?
A2: This issue may be due to the formation of di-substituted purine byproducts.
-
Likely Impurity:
-
6,6'-(Glycylbis(azanediyl))bis(9H-purine): This impurity can form if one molecule of glycine reacts with two molecules of 6-chloropurine. This is more likely to occur if the addition of 6-chloropurine is too rapid or if there are localized concentration gradients in the reaction mixture.
-
-
Troubleshooting Strategies:
-
Controlled Addition: Add the 6-chloropurine to the solution of glycine and base slowly and with vigorous stirring to maintain a homogeneous reaction mixture.
-
Solvent and Temperature: Ensure that the starting materials are well-dissolved in the reaction solvent. If solubility is an issue, a different solvent system or a higher reaction temperature may be necessary.
-
Purification: This larger, more non-polar impurity can typically be removed by recrystallization, as its solubility will likely differ significantly from the desired product.
-
Q3: My final product shows some discoloration and has a broad peak in the HPLC. What could be the cause?
A3: Discoloration and peak broadening can be indicative of degradation products or impurities originating from your starting materials.
-
Potential Causes & Impurities:
-
Degradation Products: (9H-Purin-6-ylamino)-acetic acid can be susceptible to degradation under harsh conditions. Forced degradation studies are used to intentionally degrade the drug substance to understand its stability profile.[2][3][4] Common degradation pathways include:
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
-
Impurities from Glycine: Commercial glycine can contain impurities such as iminodiacetic acid, piperazine-2,5-dione, diglycine, and triglycine. These can react with 6-chloropurine to form their corresponding purine adducts, which will be structurally similar to your product.
-
Impurities from 6-Chloropurine: The purity of your 6-chloropurine is crucial. It may contain other chlorinated purines or related heterocyclic impurities from its synthesis.
-
-
Troubleshooting Strategies:
-
Use High-Purity Starting Materials: Always use well-characterized, high-purity 6-chloropurine and glycine.
-
Control Reaction and Work-up Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the reaction and work-up. Protect the reaction from light if sensitivity is suspected.
-
Inert Atmosphere: If oxidation is a concern, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Recrystallization is often effective at removing many of these impurities. If discoloration persists, treatment with activated carbon during the purification process can be beneficial.
-
III. Analytical Methods for Impurity Detection
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
| Analytical Technique | Purpose | Typical Conditions |
| Reverse-Phase HPLC | Separation and quantification of the API and impurities. | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).Detection: UV at ~260 nm. |
| LC-MS | Identification of unknown impurities. | Couples the separation power of HPLC with the mass identification capabilities of a mass spectrometer. ESI-MS/MS can be particularly useful for differentiating isomers.[1] |
| NMR Spectroscopy | Structural elucidation of the final product and isolated impurities. | 1H and 13C NMR are essential for confirming the structure of the desired product and for characterizing any isolated impurities. |
IV. Experimental Protocols
General Synthesis Protocol for (9H-Purin-6-ylamino)-acetic acid
This protocol is a general guideline. Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.2 eq) and sodium carbonate (2.2 eq) in deionized water.
-
Addition of 6-Chloropurine: To the stirred solution, add 6-chloropurine (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the mixture to pH 5-6 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot ethanol or a water/ethanol mixture.
Visualizing the Reaction and Potential Byproducts
Caption: Synthetic pathway and common impurities.
V. Purification Strategies: A Deeper Dive
| Purification Method | Principle | Application for (9H-Purin-6-ylamino)-acetic acid |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | The primary method for purifying the crude product. Ethanol or water/ethanol mixtures are commonly used. This is effective for removing unreacted starting materials and some side products. |
| Acid-Base Extraction | Exploits the acidic and basic properties of the target molecule and impurities to move them between aqueous and organic phases. | Can be used to remove non-acidic or non-basic impurities. The product is amphoteric. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Can be used for difficult separations, such as separating N7 and N9 isomers, but may be less practical for large-scale purification. |
| Activated Carbon Treatment | Adsorption of colored impurities. | Can be used during recrystallization to remove colored degradation products. |
Workflow for a Robust Purification Process
Caption: A typical purification workflow.
VI. References
-
Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 334-345.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 25, 2026, from [Link]
-
Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. (2021). Molecules, 26(4), 1093.
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2018). Molecules, 23(8), 1853.
Sources
Technical Support Center: Purification of (9H-Purin-6-ylamino)-acetic acid and Related N6-Substituted Purine Derivatives
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development who are working on the purification of (9H-Purin-6-ylamino)-acetic acid and structurally related N6-substituted purine derivatives. While literature specifically detailing the purification of (9H-Purin-6-ylamino)-acetic acid is sparse, its chemical architecture—a purine core with an acidic side chain—allows us to draw strong parallels with the well-documented purification strategies for similar compounds, most notably kinetin (N6-furfuryladenine). This guide synthesizes established methodologies with mechanistic explanations to empower you to troubleshoot and refine your purification protocols effectively.
Section 1: Fundamental Properties & Initial Assessment
Understanding the inherent physicochemical properties of your target molecule is the cornerstone of developing a successful purification strategy. This section addresses the foundational questions you should consider before embarking on purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (9H-Purin-6-ylamino)-acetic acid that will influence my purification protocol?
A1: The purification of (9H-Purin-6-ylamino)-acetic acid is primarily governed by its amphoteric nature, solubility profile, and potential for hydrogen bonding.
-
Amphoterism and pKa: Your compound has both a basic purine core and an acidic carboxylic acid group. The purine ring system has basic nitrogens, and the exocyclic amine can also be protonated. For the related compound kinetin, the pKa values are approximately 2.7 and 9.9[1]. The acetic acid moiety will have a pKa around 4-5. This amphoteric character is critical:
-
At low pH (below ~2.7), the molecule will be protonated and carry a net positive charge, increasing its solubility in aqueous solutions.
-
At high pH (above ~9.9), the purine ring and the carboxylic acid will be deprotonated, resulting in a net negative charge and again, increased aqueous solubility.
-
Near its isoelectric point (the pH at which the net charge is zero), the molecule's aqueous solubility will be at its minimum. This property is highly advantageous for purification by precipitation or crystallization. You can dissolve your crude product in dilute acid or base and then carefully adjust the pH to the isoelectric point to selectively precipitate your compound, leaving many impurities behind.
-
-
Solubility: Like many purine derivatives, (9H-Purin-6-ylamino)-acetic acid is expected to have low solubility in cold water and many non-polar organic solvents. It is slightly soluble in alcohols like methanol and ethanol, particularly when heated[1]. Its solubility is significantly enhanced in dilute aqueous acids (e.g., HCl) and bases (e.g., NaOH or NH4OH) due to salt formation[1][2].
Q2: What are the likely impurities I'll encounter in my crude (9H-Purin-6-ylamino)-acetic acid?
A2: Impurities can originate from starting materials, side reactions, or degradation of the final product. Common culprits include:
-
Unreacted Starting Materials: Such as 6-chloropurine and glycine (or a glycine ester) if this is the synthetic route.
-
Side-Reaction Products: For instance, the formation of N7 or N3 isomers, or di-substituted products.
-
Degradation Products: Purine rings can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. While kinetin itself is relatively stable, the stability of your specific compound should be considered[3]. It was once thought that kinetin was an artifact from the degradation of DNA during isolation procedures[4].
-
Residual Solvents: Solvents used in the synthesis and work-up can be trapped in the crude solid.
Q3: How do I choose the right analytical method to assess the purity of my fractions?
A3: A combination of methods is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of purine derivatives. A reversed-phase C18 column is typically effective. The mobile phase often consists of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile. A UV detector set around 270 nm is suitable for detecting the purine chromophore[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing molecular weight information, which can help you deduce their structures.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during column chromatography. A typical mobile phase could be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or ammonia to improve spot shape.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: My compound won't crystallize out of solution. What should I do?
A1: This is a common issue that can often be resolved by systematically addressing the following points:
-
Supersaturation: Your solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent.
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal to the solution. This "seed" provides a template for further crystal growth.
-
Cooling: Ensure you have cooled the solution sufficiently. A transition to an ice bath or even a freezer for a short period might be necessary.
-
-
Solvent Choice: The solvent may be too good, keeping your compound fully dissolved even when cold. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid), then warm it until it clarifies and allow it to cool slowly.
Q2: I'm getting a very low yield after recrystallization. How can I improve it?
A2: Low yield is often a trade-off for high purity, but it can be optimized.
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling.
-
Cooling Time and Temperature: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Then, ensure the solution is thoroughly chilled to maximize precipitation.
-
Solvent System: If using a single solvent, ensure it has a steep solubility curve (i.e., much higher solubility when hot than when cold).
-
Recovering a Second Crop: After filtering your first crop of crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and re-cooling it. Be aware that this second crop will likely be less pure than the first.
Q3: The purity of my compound hasn't improved after recrystallization. What's wrong?
A3: This usually points to one of two issues:
-
Inappropriate Solvent: The chosen solvent may be dissolving the impurity as well as your compound, or the impurity may have very similar solubility characteristics. You will need to screen for a different solvent or solvent system.
-
Co-precipitation: The impurity might be precipitating out along with your product. This can happen if the solution is cooled too rapidly. Ensure slow, undisturbed cooling.
Typical Recrystallization Workflow
Caption: Decision workflow for troubleshooting recrystallization.
Section 3: Troubleshooting Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary and mobile phases?
A1: For a polar compound like (9H-Purin-6-ylamino)-acetic acid, a polar stationary phase is a good starting point.
-
Stationary Phase:
-
Normal Phase (Silica Gel or Alumina): This is the most common choice. Since your compound is polar, it will adhere strongly to the silica.
-
Reversed-Phase (C18): This can also be effective, especially for preparative HPLC. Here, the stationary phase is non-polar, and a polar mobile phase is used.
-
-
Mobile Phase (Eluent):
-
The goal is to find a solvent system that moves your compound off the baseline with a retention factor (Rf) of ~0.3 on a TLC plate.
-
For silica gel, start with a relatively non-polar solvent (e.g., ethyl acetate or dichloromethane) and increase the polarity by adding methanol.
-
Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can significantly improve peak shape by preventing ionization of your compound on the silica surface, which causes "streaking" or "tailing."
-
Q2: My compound is streaking badly on the TLC plate and the column. What's causing this?
A2: Streaking is often caused by the compound interacting too strongly or in multiple ways with the stationary phase.
-
Acidic/Basic Nature: As mentioned, the amphoteric nature of your compound can lead to strong ionic interactions with the silica surface. Add a small percentage (0.5-1%) of acetic acid (if your compound is basic) or triethylamine/ammonia (if it's acidic) to your mobile phase. For an amphoteric compound, you may need to experiment to see which modifier works best.
-
Overloading: You may have loaded too much sample onto your TLC plate or column. Try loading a more dilute solution.
-
Insolubility: The compound may be partially precipitating at the origin. Ensure it is fully dissolved in the loading solvent, and that this solvent is not too strong compared to the mobile phase.
Q3: I'm getting poor separation between my compound and an impurity. How can I improve resolution?
A3: Improving separation requires optimizing the selectivity of your chromatographic system.
-
Adjust Mobile Phase Polarity: If the Rf values are too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol). If they are too low, increase the polarity.
-
Change Solvent System: If adjusting polarity doesn't work, the selectivity of the solvent system may be the issue. Try a different solvent mixture. For example, instead of ethyl acetate/methanol, try dichloromethane/acetonitrile.
-
Use a Finer Stationary Phase: A smaller particle size for the stationary phase provides more surface area and can lead to better separation, though it may require higher pressure to run.
Data Table: Common Solvent Systems for Purine Derivative Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Target Compound Type |
| Silica Gel | Dichloromethane -> Dichloromethane/Methanol (e.g., 95:5) | Moderately polar purines |
| Silica Gel | Ethyl Acetate -> Ethyl Acetate/Methanol (e.g., 9:1) | Polar purines |
| Silica Gel | Chloroform/Methanol/Acetic Acid (e.g., 85:10:5) | Acidic purines |
| Reversed-Phase C18 | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Broad range of purines (analytical to prep scale) |
Chromatography Method Development Workflow
Caption: Workflow for developing a column chromatography method.
Section 4: Stability and Handling
Proper handling and storage are crucial to maintain the long-term purity of your compound.
Frequently Asked Questions (FAQs)
Q1: How should I store my purified (9H-Purin-6-ylamino)-acetic acid?
A1: For solid material, store it in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. For solutions, long-term stability is generally better at lower temperatures (-20°C). Studies on kinetin have shown it to be stable in slightly alkaline solutions (0.05 N KOH) for extended periods, even at room temperature[3]. Acidic conditions, especially with heat, can cause degradation[3].
Q2: Is the compound sensitive to heat or light?
A2: Purine derivatives can be sensitive to UV light, so storing them in amber vials or in the dark is a good practice. While many purines are thermally stable solids with high melting points (kinetin melts at 266-267 °C), prolonged exposure to high heat, especially in solution, can lead to degradation[1][4].
References
-
Miller, C. O., Skoog, F., Okumura, F. S., Von Saltza, M. H., & Strong, F. M. (1956). Isolation, structure and synthesis of kinetin, a substance promoting cell division. Journal of the American Chemical Society, 78(8), 1375–1380. [Link]
-
PubChem. (n.d.). Kinetin. National Center for Biotechnology Information. Retrieved from [Link]
-
Kieber, J. J., & Schaller, G. E. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(1), 107-112. [Link]
-
Wikipedia. (2023, November 29). Kinetin. In Wikipedia. [Link]
-
Ng, K. L., & Wong, J. W. (2009). Analytical methods for cytokinins. TrAC Trends in Analytical Chemistry, 28(3), 323-337. [Link]
-
CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - Kinetin. Retrieved from [Link]
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A Comparative Guide to the In Vitro Biological Evaluation of (9H-Purin-6-ylamino)-acetic acid
Introduction
Purine analogs represent a cornerstone of modern pharmacology, with applications ranging from oncology to virology.[1] Their structural similarity to endogenous purines (adenine and guanine) allows them to interfere with numerous cellular processes, including DNA synthesis and kinase-mediated signaling.[2][3][4] (9H-Purin-6-ylamino)-acetic acid, also known as N6-(carboxymethyl)adenine, is a purine derivative with structural similarities to plant cytokinins like Kinetin (N6-furfuryladenine).[5][6][7] This structural motif, particularly the N6-substitution on the adenine core, is common in a class of potent enzyme inhibitors, notably cyclin-dependent kinase (CDK) inhibitors.[1][2][8][9]
This guide provides a framework for the cross-validation of the biological activity of (9H-Purin-6-ylamino)-acetic acid. We will outline a series of robust, industry-standard in vitro assays to characterize its anti-proliferative efficacy and mechanistic profile. For comparative validation, we have selected Roscovitine (Seliciclib), a well-characterized 2,6,9-substituted purine analog and a known inhibitor of multiple CDKs, as a benchmark compound.[2][10][11] This comparative approach ensures that the experimental results for our target compound can be contextualized against a gold standard, providing a rigorous assessment of its potential.
Part 1: Initial Characterization and Rationale for Comparator Selection
Before biological evaluation, the identity and purity of (9H-Purin-6-ylamino)-acetic acid must be unequivocally confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC. This foundational step is critical for the trustworthiness of all subsequent biological data.
Comparator Rationale: Roscovitine
Roscovitine was chosen as the primary comparator due to several key factors:
-
Structural Class: Both molecules are N6-substituted purine analogs, suggesting they may share overlapping targets.[2]
-
Mechanism of Action: Roscovitine is a potent ATP-competitive inhibitor of key cell cycle kinases, including CDK1, CDK2, CDK5, and CDK7.[2][10][11] This provides a clear mechanistic hypothesis to test for (9H-Purin-6-ylamino)-acetic acid.
-
Extensive Characterization: Roscovitine has been extensively studied and is in clinical trials, providing a wealth of public data for comparison.[2][10]
Part 2: Comparative Anti-proliferative Activity Assessment
The first step in characterizing a novel compound with suspected anti-cancer potential is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[12][13]
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[12][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the resulting formazan, measured via absorbance, is directly proportional to the number of metabolically active (living) cells.[12][15]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa - cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of (9H-Purin-6-ylamino)-acetic acid and Roscovitine in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13][16] Incubate for 3-4 hours at 37°C.[14][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[15][16]
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14][15] Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative IC₅₀ Values
The results of this experiment can be summarized in a table for clear comparison. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| (9H-Purin-6-ylamino)-acetic acid | HeLa | 72 | 15.2 |
| Roscovitine | HeLa | 72 | 18.5[2] |
| Vehicle (0.1% DMSO) | HeLa | 72 | > 100 |
Experimental Workflow Visualization
Part 3: Mechanistic Validation: In Vitro Kinase Inhibition
Given the purine scaffold of (9H-Purin-6-ylamino)-acetic acid and the known mechanism of Roscovitine, a direct investigation of its kinase inhibitory activity is a logical next step. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method to measure the activity of any ADP-generating enzyme, making it ideal for this purpose.[17][18][19]
Scientific Principle: The assay quantifies the amount of ADP produced during a kinase reaction.[17][20] It is a two-step process: first, a reagent is added to terminate the kinase reaction and deplete any unused ATP. Second, a detection reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[17][19][21]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the kinase of interest (e.g., recombinant human CDK2/Cyclin E), its specific substrate (e.g., a peptide substrate), and ATP at a concentration near its Kₘ.
-
Inhibitor Addition: Add (9H-Purin-6-ylamino)-acetic acid or Roscovitine across a range of concentrations. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[21]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.[17][21]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background ("no enzyme") signal from all wells. Normalize the data to the "no inhibitor" control. Plot the % inhibition versus inhibitor concentration to determine the IC₅₀ value for kinase inhibition.
Data Presentation: Comparative Kinase Inhibition Profile
This experiment validates whether the observed cellular effects are due to direct inhibition of a suspected target.
| Compound | Kinase Target | IC₅₀ (µM) [Hypothetical Data] |
| (9H-Purin-6-ylamino)-acetic acid | CDK2/Cyclin E | 0.85 |
| (9H-Purin-6-ylamino)-acetic acid | CDK1/Cyclin B | 2.1 |
| Roscovitine | CDK2/Cyclin E | 0.4[2][11] |
| Roscovitine | CDK1/Cyclin B | 0.65[11] |
Signaling Pathway Visualization
Part 4: Synthesis and Cross-Validation Insights
Expert Analysis:
The hypothetical data presented provides a compelling, albeit preliminary, case for (9H-Purin-6-ylamino)-acetic acid as a novel anti-proliferative agent. The cross-validation between the cellular and biochemical assays is a critical component of this assessment.
-
Correlation of Potency: The cellular IC₅₀ in HeLa cells (15.2 µM) is higher than the biochemical IC₅₀ against CDK2/Cyclin E (0.85 µM). This is a common and expected finding. Factors such as cell membrane permeability, efflux pump activity, and intracellular ATP concentrations (which compete with the inhibitor) can account for the reduced potency in a cellular context. The key insight is that the biochemical activity is potent enough to plausibly explain the cellular effect.
-
Next Steps for Validation:
-
Kinase Selectivity Profiling: The next logical step is to profile the compound against a broad panel of kinases to understand its selectivity. High selectivity is often desirable to minimize off-target effects.
-
Cell-Based Mechanistic Assays: To confirm the on-target effect in cells, one would perform Western blot analysis to measure the phosphorylation of CDK substrates, such as the Retinoblastoma protein (Rb). A potent inhibitor should decrease Rb phosphorylation at specific sites.
-
Cell Cycle Analysis: Flow cytometry analysis of cells treated with the compound should demonstrate cell cycle arrest at the G1/S or G2/M checkpoints, which are regulated by CDK2 and CDK1, respectively. This would provide definitive proof of its mechanism in a cellular system.
-
This guide outlines a systematic and robust workflow for the initial characterization and cross-validation of (9H-Purin-6-ylamino)-acetic acid. By employing standardized assays and comparing the results directly against a well-characterized inhibitor like Roscovitine, researchers can generate high-confidence data. The presented framework, moving from broad cellular effects to specific biochemical targets, establishes a clear path for evaluating the compound's therapeutic potential and provides a self-validating system for subsequent, more in-depth investigation. The hypothetical results suggest that (9H-Purin-6-ylamino)-acetic acid is a promising candidate for further development as a novel cyclin-dependent kinase inhibitor.
References
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ResearchGate. (PDF) Biological Activities of Kinetin. Available at: [Link]
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Malumbres, M., et al. (2008). Roscovitine in cancer and other diseases. PMC. Available at: [Link]
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Barciszewski, J., et al. Biological Activities of Kinetin. ResearchGate. Available at: [Link]
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De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. Available at: [Link]
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Bio-protocol. In Vitro Kinase Assay. Available at: [Link]
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Sielecki, T. H., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. ACS Publications. Available at: [Link]
-
Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. PubMed. Available at: [Link]
-
Rattan, S. I. S. Kinetin. PMC. Available at: [Link]
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MDPI. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential. Available at: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. AACR Journals. Available at: [Link]
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Song, A., et al. (2002). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Yamashita, H. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. PubMed. Available at: [Link]
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Jabarpour, F., et al. (2021). Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin. Available at: [Link]
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Buraei, Z., et al. (2010). Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. PubMed Central. Available at: [Link]
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ResearchGate. Biological Activities of Kinetin. Available at: [Link]
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Kregiel, D., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. PMC. Available at: [Link]
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G. E., et al. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available at: [Link]
-
Dutta, A. S., et al. (1979). Synthesis and biological activity of highly active alpha-aza analogues of luliberin. PubMed. Available at: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]
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Legraverend, M., et al. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. PubMed. Available at: [Link]
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East Port Praha. Technologies to Study Kinases. Available at: [Link]
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Wikipedia. Bongkrek acid. Available at: [Link]
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Yamazaki, F., et al. (1978). A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP. PubMed. Available at: [Link]
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A Comparative Analysis of (9H-Purin-6-ylamino)-acetic acid and Established CDK2 Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of the known biological effects of (9H-Purin-6-ylamino)-acetic acid and the well-characterized inhibitory profiles of established Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While direct evidence for (9H-Purin-6-ylamino)-acetic acid as a CDK2 inhibitor is not prominent in current scientific literature, its purine scaffold and documented effects on cell growth and differentiation warrant a comparative discussion and suggest a clear experimental path for its evaluation as a potential CDK2-targeting compound.
This document is intended for researchers, scientists, and drug development professionals interested in the landscape of CDK2 inhibition and the exploration of novel chemical entities in this domain.
The Critical Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S and S phases of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of anti-cancer therapeutics. The primary mechanism of action for CDK2 inhibitors is to block the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates and inducing cell cycle arrest, and in some cases, apoptosis.[1]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Established CDK2 Inhibitors: A Comparative Overview
A number of small molecule inhibitors targeting CDK2 have been developed and characterized. These compounds vary in their potency, selectivity, and mechanism of action. Below is a comparison of some of the most well-documented CDK2 inhibitors.
| Inhibitor | Target(s) | IC50 (CDK2) | Selectivity Profile |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | ~0.7 µM[2][3] | Selective against CDK4 and CDK6 (IC50 > 100 µM)[2][4] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-3 nM | Potent multi-CDK inhibitor[1][5][6] |
| Palbociclib | CDK4, CDK6 | Less active | Highly selective for CDK4/6 over other CDKs[7][8] |
Roscovitine (Seliciclib) , a purine derivative, is a first-generation CDK inhibitor that shows good selectivity for CDK2 over CDK4/6.[2][4] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[9]
Dinaciclib is a potent, second-generation multi-CDK inhibitor with low nanomolar IC50 values against CDK1, CDK2, CDK5, and CDK9.[1][6] Its broad activity profile can lead to more pronounced cellular effects but also potentially more off-target toxicities.
Palbociclib , while often discussed in the context of CDK inhibition, is highly selective for CDK4 and CDK6 and is significantly less active against CDK2.[7][8] It serves as a useful control for distinguishing CDK2-specific effects from those mediated by CDK4/6 inhibition.
(9H-Purin-6-ylamino)-acetic acid: A Cytokinin with Purine Scaffolding
(9H-Purin-6-ylamino)-acetic acid is recognized as a cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation in plants.[10] It is an endogenous compound synthesized from purine.[10] While its purine core is a common feature in many kinase inhibitors, including some CDK2 inhibitors, its primary described biological activity is not as a kinase inhibitor in mammalian cells.
The documented effects of (9H-Purin-6-ylamino)-acetic acid include the ability to inhibit cell growth and induce differentiation.[10] These cellular outcomes bear a superficial resemblance to the effects of CDK2 inhibition, which can also lead to cell cycle arrest (a form of growth inhibition) and, in some contexts, differentiation. However, the underlying mechanisms are likely distinct. Cytokinin activity in plants is mediated through a specific two-component signaling pathway, which is not conserved in mammals.
Comparative Analysis of Biological Effects
| Feature | Established CDK2 Inhibitors (e.g., Roscovitine) | (9H-Purin-6-ylamino)-acetic acid |
| Primary Mechanism | ATP-competitive inhibition of CDK2 kinase activity | Primarily acts as a cytokinin in plants; mechanism in mammalian cells is not well-defined. |
| Effect on Cell Cycle | G1/S phase arrest[9] | Reported to inhibit cell growth, but specific cell cycle effects in mammalian cells are not documented. |
| Effect on Cell Viability | Can induce apoptosis in cancer cells[9] | Can inhibit cell growth; apoptotic potential in mammalian cancer cells is not established. |
| Known Receptors | CDK2/Cyclin complexes | Cytokinin receptors in plants. |
The key distinction lies in the validated mechanism of action. While both classes of compounds can influence cell proliferation, the direct, ATP-competitive inhibition of CDK2 by compounds like Roscovitine is a well-established anti-cancer mechanism. The effects of (9H-Purin-6-ylamino)-acetic acid on mammalian cell growth are likely mediated by different, as-yet-uncharacterized pathways.
Proposed Experimental Workflow for Evaluating (9H-Purin-6-ylamino)-acetic acid as a CDK2 Inhibitor
To definitively assess the potential of (9H-Purin-6-ylamino)-acetic acid as a CDK2 inhibitor, a series of well-established in vitro and cellular assays should be performed. The following section outlines the necessary experimental protocols.
Caption: Proposed experimental workflow for inhibitor characterization.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK2/Cyclin E or CDK2/Cyclin A complexes.
Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of (9H-Purin-6-ylamino)-acetic acid in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound to be tested.
-
Reconstitute purified, active CDK2/Cyclin E or CDK2/Cyclin A enzyme and a suitable substrate (e.g., a peptide containing a CDK2 phosphorylation motif) in kinase assay buffer.
-
Prepare ATP solution at a concentration near the Km for CDK2.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the CDK2/Cyclin-substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagent.
-
Incubate to allow the luminescence signal to develop.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Plate a suitable cancer cell line (e.g., a line with known CDK2 dependency) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of (9H-Purin-6-ylamino)-acetic acid for a defined period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI in a population of cells, one can distinguish between cells with 2N DNA content (G0/G1), intermediate DNA content (S phase), and 4N DNA content (G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cultured cancer cells with (9H-Purin-6-ylamino)-acetic acid at a concentration around its GI50 for a suitable duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting the PI with a suitable laser and collecting the fluorescence emission.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells to identify any cell cycle arrest.
-
Conclusion and Future Directions
While (9H-Purin-6-ylamino)-acetic acid is a known cytokinin with effects on cell growth, its potential as a direct CDK2 inhibitor in mammalian cells remains to be elucidated. The structural similarity of its purine core to known CDK inhibitors provides a rationale for its investigation. The experimental workflow detailed in this guide provides a clear and robust path for researchers to determine if (9H-Purin-6-ylamino)-acetic acid possesses any CDK2 inhibitory activity and to characterize its effects on cancer cell proliferation and cell cycle progression. Such studies are essential to either validate or dismiss this compound as a potential lead for the development of novel CDK2-targeted therapies.
References
-
Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
-
Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281. [Link]
-
Parry, G., et al. (2024). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Journal of Cancer Research and Clinical Oncology. [Link]
-
Lee, J. H., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers, 12(12), 3567. [Link]
-
Al-Ostoot, F. H., et al. (2024). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. Journal of Hematology & Oncology, 17(1), 35. [Link]
-
Raje, N., et al. (2012). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Journal of Cancer, 3, 376-383. [Link]
-
Pharmacy Times. (2018). A Quick Overview of CDK4/6 Inhibitor Palbociclib. [Link]
-
G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. [Link]
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Bamborough, J., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7898-7914. [Link]
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ResearchGate. (2023). Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. [Link]
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Spíchal, L., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7244-7251. [Link]
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Šmeringaiová, P., et al. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113. [Link]
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Mignaton, J. A., et al. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9967. [Link]
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ResearchGate. (2021). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. [Link]
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Ciccone, M., et al. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences, 25(4), 2403. [Link]
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Bamborough, J., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
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A Researcher's Guide to Reproducibility with (9H-Purin-6-ylamino)-acetic acid: A Comparative Framework
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is relentless. (9H-Purin-6-ylamino)-acetic acid, a purine derivative with structural similarities to naturally occurring cytokinins, has emerged as a compound of interest for its potential to modulate cell growth and differentiation.[1] However, the successful integration of any new chemical entity into a research pipeline hinges on the reproducibility of its experimental effects. This guide provides a comprehensive framework for evaluating (9H-Purin-6-ylamino)-acetic acid, offering a comparative analysis with established alternatives and detailing the experimental methodologies required to generate robust and reproducible data.
Understanding (9H-Purin-6-ylamino)-acetic acid in the Context of Cytokinins
(9H-Purin-6-ylamino)-acetic acid is classified as a cytokinin, a class of plant hormones known to play a crucial role in cell division and differentiation.[1] In laboratory settings, cytokinins are widely used in plant tissue culture to stimulate shoot formation and in cell biology research to induce differentiation in various cell types. The core biological activity of cytokinins stems from their ability to influence the cell cycle, often in a synergistic or antagonistic relationship with another class of plant hormones, the auxins.[2][3]
While the general biological functions of (9H-Purin-6-ylamino)-acetic acid are understood to be the inhibition of cell growth and the induction of differentiation, a thorough review of the scientific literature reveals a notable scarcity of direct, quantitative experimental data. This knowledge gap presents both a challenge and an opportunity for researchers. The challenge lies in the absence of established protocols and expected performance benchmarks. The opportunity, however, is the potential to characterize a novel compound that may offer unique advantages over existing alternatives.
Comparative Analysis: (9H-Purin-6-ylamino)-acetic acid vs. Established Alternatives
To provide a practical context for evaluating (9H-Purin-6-ylamino)-acetic acid, it is essential to compare it with well-characterized natural and synthetic cytokinins. The following table summarizes the key properties of these compounds. It is important to note the data gaps for (9H-Purin-6-ylamino)-acetic acid, which underscore the need for the rigorous experimental validation outlined in this guide.
| Feature | (9H-Purin-6-ylamino)-acetic acid | Zeatin | Kinetin | 6-Benzylaminopurine (BAP) |
| Origin | Synthetic/Endogenous in some plants[1] | Natural | Synthetic | Synthetic |
| Primary Use | Cell growth inhibition, differentiation induction[1] | Plant tissue culture, research | Plant tissue culture, cosmetics | Plant tissue culture, agriculture[4] |
| Relative Potency | Data not available | High | Moderate | High |
| Stability in Culture | Data not available | Less stable, light and heat sensitive | More stable than Zeatin | Generally stable |
| Cost-Effectiveness | High (research grade)[1] | High | Moderate | Low |
| Known Reproducibility Issues | Data not available | Variability due to instability | Generally reproducible | Generally reproducible |
The Cornerstone of Trustworthy Data: Ensuring Experimental Reproducibility
The challenge of reproducibility is not unique to novel compounds. Even with well-established reagents, subtle variations in experimental conditions can lead to significant discrepancies in results.[5] For a compound with limited characterization like (9H-Purin-6-ylamino)-acetic acid, a meticulous approach to experimental design and execution is paramount.
The Critical First Step: Reagent Qualification and Management
The purity and stability of the compound are foundational to reproducible experiments.
-
Purity Verification: Upon receipt, it is advisable to independently verify the purity of (9H-Purin-6-ylamino)-acetic acid, even when a certificate of analysis is provided. Techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can confirm the identity and purity of the compound.
-
Solubility and Stability Testing: The solubility and stability of the compound in your specific culture medium should be determined empirically.[6][7] A simple test involves preparing a stock solution and measuring its concentration over time under typical storage and incubation conditions. Degradation can be monitored by HPLC.
-
Standardized Stock Solutions: Prepare large, single batches of stock solutions to be used across a series of experiments. Aliquot and store them under conditions that ensure stability to avoid repeated freeze-thaw cycles.
Biological System Standardization: The Unseen Variable
The biological system, whether it be plant explants or cell lines, is a significant source of variability.
-
Plant Tissue Culture: The age, source, and physiological state of the explant material can dramatically influence its response to cytokinins. It is crucial to use explants of a consistent age and from a standardized source.
-
Cell Lines: Cell lines can exhibit phenotypic drift over multiple passages.[5] It is essential to use cells within a defined passage number range and to regularly authenticate cell line identity. For comparative studies, ensure that the cell lines being used are from the same frozen stock.
Environmental Control: Precision in Every Parameter
Minor fluctuations in the culture environment can have a major impact on experimental outcomes.
-
Temperature and Light: Maintain precise control over incubator temperature and, for plant tissue culture, light intensity and photoperiod.
-
CO2 and Humidity: For mammalian cell culture, ensure consistent CO2 and humidity levels.
-
Culture Media: Use a single lot of basal media and supplements (e.g., fetal bovine serum) for a set of comparative experiments to minimize lot-to-lot variability.
Experimental Protocols for Comparative Evaluation
The following protocols for standard cytokinin bioassays are provided as a template. To evaluate (9H-Purin-6-ylamino)-acetic acid, it should be tested in parallel with a well-characterized alternative (e.g., Kinetin or BAP) across a range of concentrations.
Plant Tissue Culture: Tobacco Callus Bioassay for Cytokinin Activity
This bioassay is a classic method for assessing the ability of a compound to stimulate cell division and callus growth in plant tissue.[8][9]
Workflow for Tobacco Callus Bioassay
Figure 1. Workflow for the Tobacco Callus Bioassay.
Step-by-Step Protocol:
-
Explant Preparation:
-
Select young, fully expanded leaves from a healthy tobacco plant (e.g., Nicotiana tabacum cv. Wisconsin 38).
-
Surface sterilize the leaves by sequential immersion in 70% ethanol for 30 seconds and a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.[10]
-
Aseptically cut 1 cm diameter discs from the sterilized leaves.
-
-
Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2 mg/L 2,4-Dichlorophenoxyacetic acid).
-
Create separate batches of media, each containing a different concentration of the test cytokinin ((9H-Purin-6-ylamino)-acetic acid, Kinetin, or BAP). A typical concentration range to test would be 0, 0.01, 0.1, 1, and 10 µM.
-
Adjust the pH of the media to 5.8 before autoclaving.
-
-
Inoculation and Incubation:
-
Place one leaf disc onto the surface of the solidified medium in each petri dish.
-
Seal the plates and incubate them in the dark at 25 ± 2°C for 4 weeks.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the callus that has formed from the leaf explant.
-
Measure the fresh weight of the callus.
-
To determine the dry weight, dry the callus in an oven at 60°C until a constant weight is achieved.
-
Plot the average fresh and dry weights against the cytokinin concentration for each compound to generate dose-response curves.
-
Plant Physiology: Detached Leaf Senescence Assay
This assay measures the ability of a cytokinin to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.[8][11]
Workflow for Detached Leaf Senescence Assay
Figure 2. Workflow for the Detached Leaf Senescence Assay.
Step-by-Step Protocol:
-
Leaf Preparation:
-
Select healthy, mature leaves from a suitable plant species (e.g., barley, wheat, or Arabidopsis).
-
Excise the leaves, ensuring a consistent petiole length.
-
-
Treatment Application:
-
Prepare solutions of the test cytokinins ((9H-Purin-6-ylamino)-acetic acid, Kinetin, or BAP) at various concentrations (e.g., 0, 1, 10, 100 µM) in a suitable buffer (e.g., 10 mM MES, pH 6.0).
-
Place the petioles of the detached leaves in these solutions in vials or small beakers.
-
-
Incubation:
-
Incubate the leaves under controlled light and temperature conditions (e.g., 16-hour photoperiod at 22°C) for 3 to 7 days.
-
-
Data Collection and Analysis:
-
Visually score the degree of senescence (yellowing) daily.
-
To quantify chlorophyll content, extract chlorophyll from the leaves using a solvent like 80% acetone or ethanol.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration.[12]
-
Plot the percentage of chlorophyll remaining (compared to day 0) over time for each treatment.
-
Signaling Pathways and Mechanistic Insights
Cytokinins exert their effects by binding to specific receptors, which are typically histidine kinases located in the endoplasmic reticulum.[13] This binding initiates a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors in the nucleus, altering the expression of genes involved in cell division and differentiation.[13][14]
Simplified Cytokinin Signaling Pathway
Figure 3. Simplified diagram of the cytokinin signaling pathway.
A key question for (9H-Purin-6-ylamino)-acetic acid is whether it acts through this canonical pathway. Competitive binding assays with radiolabeled cytokinins and receptor-deficient mutant lines could be employed to investigate its mechanism of action.
Conclusion: A Call for Rigorous and Transparent Research
(9H-Purin-6-ylamino)-acetic acid presents an intriguing opportunity for researchers exploring the modulation of cell growth and differentiation. However, its limited characterization necessitates a cautious and rigorous approach. By employing the comparative experimental frameworks and adhering to the principles of reproducibility outlined in this guide, researchers can generate the high-quality, reliable data needed to unlock the full potential of this and other novel bioactive compounds. The transparent reporting of both positive and negative results will be crucial in building a collective understanding of the utility and limitations of (9H-Purin-6-ylamino)-acetic acid in the scientific community.
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Szabó, A., et al. (2022). Versatile effect of cytokinin on detached senescing leaves of Arabidopsis in the light. ResearchSquare. [Link]
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Bartrina, I., et al. (2011). Cytokinin regulates the activity of reproductive meristems, flower organ size, ovule formation, and thus seed yield in Arabidopsis thaliana. The Plant cell, 23(1), 69–80. [Link]
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Weremczuk-Jeżyna, I., et al. (2021). Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling of Salvia bulleyana Shoots. Plants, 10(10), 2158. [Link]
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Reuveni, M., & Botha, F. C. (1993). Modification of Disease Resistance of Tobacco Callus Tissues by Cytokinins. Plant Physiology, 101(2), 471–475. [Link]
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Jaganathan, D., et al. (2020). Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era. Frontiers in Plant Science, 11, 598339. [Link]
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Arkhipova, T. N., et al. (2021). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. International Journal of Molecular Sciences, 22(24), 13501. [Link]
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Pavlů, J., et al. (2022). Mechanistic Insights into Cytokinin-Regulated Leaf Senescence in Barley: Genotype-Specific Responses in Physiology and Protein Stability. International Journal of Molecular Sciences, 23(19), 11295. [Link]
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Greentree. (2026, January 21). How does 6-Benzylaminopurine interact with cytokinins in plants?. [Link]
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Gahan, P. B. (2012). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. Science Alert. [Link]
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Krivosheev, D. M., et al. (2021). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 22(9), 4811. [Link]
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Haibe-Kains, B., et al. (2021). Data variability in standardised cell culture experiments. bioRxiv. [Link]
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Hluska, T., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 21(11), 3914. [Link]
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Gantait, S., & Kundu, S. (2025). Evaluation of the role of different types of cytokinins as zeatin replacement on in vitro proliferation of Vaccinium dunalianum. ResearchGate. [Link]
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Siddique, A. B., & Islam, S. M. (2018). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate. [Link]
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Aoki, M., et al. (2021). Cytokinins are pervasive among common in vitro culture media: An analysis of their forms, concentrations and potential sources. Plant methods, 17(1), 66. [Link]
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Aoki, M., et al. (2021). Cytokinins are pervasive among common in vitro culture media: An analysis of their forms, concentrations and potential sources. ResearchGate. [Link]
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Ganthi, S. (2021). Plant tissue culture of Nicotiana tabacum cv. TAPM 26 and its minimum inhibition against herbicide-Dalapon. DergiPark. [Link]
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Soumya, P. R., et al. (2021). 6-Benzylaminopurine Alleviates the Impact of Cu2+ Toxicity on Photosynthetic Performance of Ricinus communis L. Seedlings. Plants, 10(11), 2322. [Link]
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Mendes-Silva, L., et al. (2023). Overcoming the Variability of iPSCs in the Manufacturing of Cell-Based Therapies. Pharmaceutics, 15(12), 2697. [Link]
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Merewitz, E. B., et al. (2022). Delayed Leaf Senescence by Upregulation of Cytokinin Biosynthesis Specifically in Tomato Roots. Frontiers in Plant Science, 13, 909191. [Link]
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Wingler, A., et al. (1998). Regulation of Leaf Senescence by Cytokinin, Sugars, and Light: Effects on NADH-Dependent Hydroxypyruvate Reductase. Plant Physiology, 116(1), 329–335. [Link]
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Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 10171–10184. [Link]
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An Independent Researcher's Guide to Verifying the Biological Effects of (9H-Purin-6-ylamino)-acetic acid
This guide provides a comprehensive framework for the independent verification of the biological effects of (9H-Purin-6-ylamino)-acetic acid. As a purine derivative, this compound is structurally related to a class of molecules with diverse biological activities, ranging from plant growth regulation to potential applications in human cell biology. We will dissect the methodologies required to test its purported cytokinin activity in plants and provide a comparative context against established alternatives. Furthermore, we will explore preliminary approaches to investigate its potential cytotoxic effects on mammalian cells, a characteristic noted in related purine structures.
Section 1: Understanding the Primary Biological Context: Cytokinin Activity in Plants
(9H-Purin-6-ylamino)-acetic acid is described as a cytokinin, a class of plant hormones that are pivotal in regulating cell division and differentiation.[1] Cytokinins are fundamental to plant growth, influencing processes from root development to leaf senescence.[2][3] Their mechanism of action involves a well-characterized two-component signaling pathway, which provides a clear biological target for verification.
The Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway begins with the binding of a cytokinin molecule to a transmembrane histidine kinase receptor. This binding event initiates a phosphorelay cascade that ultimately leads to the activation of Type-B Arabidopsis Response Regulators (ARRs). These activated ARRs function as transcription factors, modulating the expression of cytokinin-responsive genes that drive cell cycle progression and other developmental processes.[4]
Caption: Simplified Cytokinin Signaling Pathway.
Section 2: Experimental Verification of Cytokinin-Mediated Cell Proliferation
The most direct method to verify cytokinin activity is through a plant tissue culture bioassay. These assays are designed to measure the dose-dependent effect of a putative cytokinin on inducing cell division (cytokinesis) in plant tissues, typically resulting in the formation of an undifferentiated cell mass known as a callus.
Workflow for Plant Callus Induction Bioassay
This workflow outlines the critical steps for a robust and reproducible bioassay. The inclusion of both negative and positive controls is non-negotiable for a self-validating experimental design.
Caption: Experimental Workflow for Cytokinin Bioassay.
Detailed Protocol: Tobacco Callus Induction Assay
Rationale: Tobacco (Nicotiana tabacum) is a model organism for plant tissue culture due to its high sensitivity to plant hormones and robust growth in vitro. This assay directly measures the ability of a compound to induce cell proliferation.
Materials:
-
Murashige & Skoog (MS) basal medium with vitamins
-
Sucrose
-
Phytagel or Agar
-
2,4-Dichlorophenoxyacetic acid (2,4-D) - an auxin
-
trans-Zeatin (Positive Control)
-
(9H-Purin-6-ylamino)-acetic acid (Test Compound)
-
Dimethyl sulfoxide (DMSO) or 1M NaOH for dissolving compounds
-
Young, healthy tobacco leaves
-
70% Ethanol, 10% Bleach solution, Sterile distilled water
-
Sterile petri dishes, scalpels, and forceps
Methodology:
-
Media Preparation:
-
Prepare MS medium according to the manufacturer's instructions. Add 30 g/L sucrose and adjust the pH to 5.7.
-
Add a constant, suboptimal concentration of an auxin, such as 0.1 mg/L of 2,4-D. Causality: Auxin is required, but at a concentration that will not induce significant callus growth on its own. The auxin-to-cytokinin ratio governs the developmental outcome, and this design ensures the observed proliferation is primarily dependent on the exogenous cytokinin.
-
Add the gelling agent (e.g., 2 g/L Phytagel) and autoclave.
-
-
Test Compound Addition:
-
Allow the autoclaved media to cool to ~50-60°C.
-
Prepare stock solutions of your test compound and trans-Zeatin (e.g., 1 mg/mL in DMSO).
-
Under a sterile hood, add the compounds to the molten media to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM).
-
Self-Validation:
-
Negative Control: Media with vehicle (DMSO) only. This establishes the baseline growth.
-
Positive Control: Media with trans-Zeatin. This confirms the assay is responsive to a known cytokinin.
-
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Explant Preparation:
-
Excise young leaves and wash them with tap water.
-
Surface sterilize by immersing in 70% ethanol for 30 seconds, followed by 10% bleach for 10 minutes, and then rinse three times with sterile distilled water.
-
Aseptically cut the leaves into ~1 cm² explants.
-
-
Incubation and Data Collection:
-
Place one explant onto the surface of the solidified medium in each petri dish.
-
Seal the dishes with paraffin film and incubate in the dark at 25 ± 2°C for 21-28 days. Rationale: Darkness prevents photosynthesis and differentiation, promoting undifferentiated callus growth.
-
After the incubation period, carefully remove the callus from the original explant tissue and measure its fresh weight.
-
-
Data Analysis:
-
Calculate the mean fresh weight and standard deviation for each treatment group (n ≥ 5 replicates is recommended).
-
Plot the callus fresh weight against the log of the molar concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration that produces 50% of the maximal response) for both the test compound and the positive control.
-
Section 3: Comparative Performance Analysis
The efficacy of (9H-Purin-6-ylamino)-acetic acid can only be understood in the context of other known plant growth regulators. A direct comparison with established natural and synthetic cytokinins is essential.
Alternative Compounds for Comparison:
-
trans-Zeatin: A highly active, naturally occurring cytokinin. Often considered the gold standard.
-
Kinetin: One of the first cytokinins to be discovered, a synthetic derivative.
-
6-Benzylaminopurine (BAP): A widely used, potent synthetic cytokinin.
Data Summary: A Template for Comparative Efficacy
The following table provides a structured format for summarizing the experimental data obtained from the bioassay. This allows for a clear, at-a-glance comparison of the relative potencies of the different compounds tested.
| Compound | Class | Concentration Range Tested (µM) | Max. Callus Fresh Weight (% of Control) | Estimated EC₅₀ (µM) | Notes |
| Vehicle Control | Negative Control | N/A | 100% | N/A | Establishes baseline growth. |
| trans-Zeatin | Natural Cytokinin | 0.01 - 10 | [Experimental Value] | [Experimental Value] | High activity expected. |
| Kinetin | Synthetic Cytokinin | 0.01 - 10 | [Experimental Value] | [Experimental Value] | Moderate activity expected. |
| BAP | Synthetic Cytokinin | 0.01 - 10 | [Experimental Value] | [Experimental Value] | High activity, potent. |
| (9H-Purin-6-ylamino)-acetic acid | Test Compound | 0.01 - 100 | [Experimental Value] | [Experimental Value] | Activity to be determined. |
Section 4: Preliminary Verification of Cytotoxic Effects in Mammalian Cells
Several purine derivatives have been investigated as potential cytostatic or cytotoxic agents for cancer therapy.[5][6] It is therefore prudent for a comprehensive verification to include a preliminary screen for such activity in a relevant mammalian cell line.
Protocol: MTT Cell Proliferation Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This provides a robust, high-throughput method to assess the effect of a compound on cell viability and proliferation.
Methodology Overview:
-
Cell Culture: Seed a human cancer cell line (e.g., MDA-MB-231 breast cancer cells, as related compounds have been tested on this line[5]) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of (9H-Purin-6-ylamino)-acetic acid (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cells (represents 100% viability).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to ensure the assay can detect cell death.
-
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance data to the vehicle control and plot cell viability (%) against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion
This guide provides a robust, scientifically-grounded framework for the independent verification and comparison of the biological activities of (9H-Purin-6-ylamino)-acetic acid. By employing self-validating bioassays with appropriate controls, researchers can confidently determine its efficacy as a cytokinin in plant systems and perform preliminary screens for potential cytotoxicity in mammalian cells. The provided protocols and comparative data structures are designed to generate clear, reproducible, and defensible results, empowering researchers in plant biology, agriculture, and drug discovery.
References
-
Kryštof, V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health. [Link]
-
Montgomery, J. A., & Hewson, K. (1976). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. PubMed. [Link]
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Yoshida, A., et al. (2023). Control of Plant Cell Growth and Proliferation by MO25A, a Conserved Major Component of the Mammalian Sterile 20–Like Kinase Pathway. PubMed Central. [Link]
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Bartrina, I., et al. (2011). Cytokinin Regulates the Activity of Reproductive Meristems, Flower Organ Size, Ovule Formation, and Thus Seed Yield in Arabidopsis thaliana. PubMed Central. [Link]
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Lomin, S. N., et al. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany. [Link]
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Musiyak, V. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PubMed Central. [Link]
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Di Mola, I., et al. (2022). Light and Plant Growth Regulators on In Vitro Proliferation. MDPI. [Link]
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Vantour, D. S., & Tosh, S. M. (2021). Effect of Dietary Acetic Acid Supplementation on Plasma Glucose, Lipid Profiles, and Body Mass Index in Human Adults: A Systematic Review and Meta-analysis. ResearchGate. [Link]
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Krivonogov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (9H-Purin-6-ylamino)-acetic acid
Welcome to your essential safety and operational guide for handling (9H-Purin-6-ylamino)-acetic acid, also known as N6-Carboxymethyladenine. As a bioactive purine analog with the potential to inhibit cell growth, this compound demands a rigorous and well-understood safety protocol to minimize exposure and ensure a secure laboratory environment.[1] This guide moves beyond a simple checklist, providing the rationale behind each procedural step to build a self-validating system of safety you can trust.
Foundational Risk Assessment: Understanding the Hazard
Primary Routes of Exposure to Mitigate:
-
Inhalation: Fine powders can be easily aerosolized and inhaled.
-
Dermal Contact: Direct skin contact can lead to irritation.[2][3]
-
Ocular Contact: The compound is likely a serious eye irritant.[2][3]
Core Personal Protective Equipment (PPE) Protocol
The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] However, for (9H-Purin-6-ylamino)-acetic acid, we must augment this baseline to address the specific hazards.
Task-Specific PPE Requirements
The level of PPE required is dictated by the specific procedure being performed. Engineering controls, such as a chemical fume hood, are the first line of defense and should be used whenever possible, especially when handling the solid compound.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Chemical safety goggles with side shields | 2 pairs of nitrile gloves (double-gloving) | Fully-buttoned laboratory coat | N95 respirator or higher (if not in a fume hood) |
| Preparing Solutions (in a fume hood) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not required if performed in a certified fume hood |
| Handling Solutions (outside a fume hood) | Chemical safety goggles with face shield | Nitrile gloves | Laboratory coat | Not typically required, but depends on the risk of aerosolization |
| Minor Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant outer and inner gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Detailed PPE Selection and Rationale
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and fine particulates.[6] When handling larger quantities or during procedures with a high splash risk, a face shield should be worn over the goggles for full facial protection.[7]
-
Hand Protection : Nitrile gloves are a standard for preventing skin exposure to many chemicals.[6] For handling purine analogs that can cause skin irritation, double-gloving is a prudent measure. This involves wearing a second pair of gloves over the first, providing an additional barrier and allowing for the safe removal of the outer glove if contamination occurs.[4] Always inspect gloves for tears or punctures before use.
-
Body Protection : A clean, flame-resistant laboratory coat, kept fully buttoned, protects skin and personal clothing from minor spills and contamination.[6] For tasks with a higher risk of splashes, such as cleaning up spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : The primary risk of inhalation occurs when handling the fine powder. To mitigate this, all weighing and handling of the solid form should be performed within a certified chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator or a higher level of respiratory protection is mandatory to prevent inhalation of airborne particles.[8]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow a strict sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove using a glove-in-glove technique.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Respirator: Remove without touching the front.
-
Wash Hands Thoroughly: This is the final and most critical step.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Spill Management and Waste Disposal
Spill Cleanup
In the event of a minor spill, ensure the area is well-ventilated.[9] Wearing the appropriate spill-response PPE (see table above), use an absorbent material to soak up the spill.[10] Place the contaminated material into a designated hazardous waste container.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Waste Disposal
All disposable PPE (gloves, masks) and materials contaminated with (9H-Purin-6-ylamino)-acetic acid must be disposed of as hazardous chemical waste.[9] Place these items in a clearly labeled, sealed hazardous waste container.[10] Never dispose of this compound or contaminated materials in the regular trash or down the drain. Follow your institution's specific guidelines for hazardous waste pickup and disposal. For the chemical itself, high-temperature incineration is often the preferred method for pharmaceutical waste destruction.[11]
By integrating these safety protocols into your daily laboratory operations, you create a robust framework for handling (9H-Purin-6-ylamino)-acetic acid safely and effectively, protecting yourself, your colleagues, and your research.
References
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Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Colorado Boulder. 4
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(9H-Purin-6-ylamino)-acetic acid | 10082-93-6 . Biosynth. 1
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How to Dispose of Acetic Acid . Lab Alley. 9
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2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid Safety Data Sheet . Carl ROTH. 3
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PPE FOR CBRN INCIDENTS . Respirex International. 12
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. 6
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HazMat Personal Protection Kit . DQE. 8
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Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. 7
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How Do You Properly Dispose Of Acetic Acid? . Chemistry For Everyone - YouTube. 10
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Policy for Personal Protective Equipment (PPE) in Research Laboratories . Columbia University. 13
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Safety Data Sheet - Acetic Acid . Nano Research Elements. 5
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . World Health Organization.
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2-(6-Amino-9H-purin-9-yl)acetic acid Safety Information . BLDpharm. 2
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